molecular formula C10H17NO2 B137804 1-N-Boc-3,4-dihydro-2H-pyridine CAS No. 131667-57-7

1-N-Boc-3,4-dihydro-2H-pyridine

Cat. No.: B137804
CAS No.: 131667-57-7
M. Wt: 183.25 g/mol
InChI Key: VIBQTJLMJANION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-Boc-3,4-dihydro-2H-pyridine is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3,4-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h5,7H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBQTJLMJANION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440316
Record name 1-N-Boc-3,4-dihydro-2H-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131667-57-7
Record name 1-N-Boc-3,4-dihydro-2H-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1,2,3,4-tetrahydropyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-N-Boc-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of 1-N-Boc-3,4-dihydro-2H-pyridine, a key intermediate in organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

This compound, also known by several synonyms, is a heterocyclic compound featuring a tetrahydropyridine ring protected with a tert-butoxycarbonyl (Boc) group. This protecting group enhances its stability and utility in various chemical reactions.

Synonyms:

  • 1-N-Boc-1,2,3,4-tetrahydropyridine

  • 3,4-Dihydro-1(2H)-pyridinecarboxylic acid 1,1-dimethylethyl ester

  • N-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine

  • tert-Butyl 3,4-dihydropyridine-1(2H)-carboxylate

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Appearance Colorless to light yellow liquid
Density 0.988 g/mL at 25 °C
Boiling Point 254 °C
Refractive Index n20/D 1.477
Flash Point 93.3 °C (closed cup) / 107 °C
pKa (Predicted) -0.56 ± 0.20
Storage Conditions Store at 2-8°C under an inert gas (Nitrogen or Argon)

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the reduction of a corresponding lactam precursor. A general procedure is outlined below:

Reaction: Reduction of a Boc-protected lactam.

Reagents and Materials:

  • Boc-protected lactam precursor

  • Schwartz's reagent (Cp₂ZrHCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Silica gel for purification

Procedure:

  • A solution of Schwartz's reagent (Cp₂ZrHCl) is prepared in dry THF under an inert atmosphere (nitrogen or argon).

  • The Boc-protected lactam, dissolved in THF, is added to the solution.

  • The reaction mixture is stirred at room temperature (approximately 20°C).

  • Upon completion of the reaction, the mixture is directly loaded onto a short plug of silica gel.

  • The product is eluted with an appropriate solvent, such as ethyl acetate.

  • The solvent is removed from the eluate under reduced pressure (in vacuo).

  • The resulting residue is further purified by medium pressure liquid chromatography (MPLC) to yield this compound.

Role in Organic Synthesis

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. The tert-butoxycarbonyl (Boc) protecting group is crucial for its utility, as it allows for the selective modification of other parts of the molecule. The Boc group can be readily removed under acidic conditions.

Below is a diagram illustrating the general workflow of Boc protection of a secondary amine, a fundamental step in the synthesis of compounds like this compound.

Boc_Protection_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Amine Secondary Amine (e.g., 1,2,3,4-Tetrahydropyridine) Reaction Reaction in Solvent (e.g., THF/Water) with Base (e.g., NaHCO₃) Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc Anhydride) Boc2O->Reaction Boc_Product Boc-Protected Amine (this compound) Reaction->Boc_Product Byproducts Byproducts (t-Butanol, CO₂) Reaction->Byproducts

1-N-Boc-3,4-dihydro-2H-pyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-N-Boc-3,4-dihydro-2H-pyridine

Abstract

This compound, a heterocyclic building block, is of significant interest in medicinal chemistry and drug development. Its structure, featuring a protected tetrahydropyridine ring, serves as a versatile scaffold for the synthesis of complex molecules, including small molecule inhibitors targeting various signaling pathways. This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and its role as a key intermediate in the development of novel therapeutics, particularly in oncology.

Chemical Structure and IUPAC Nomenclature

The chemical entity "this compound" is a tetrahydropyridine derivative where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This protecting group enhances the stability and modulates the reactivity of the molecule, making it a valuable intermediate in multi-step organic synthesis.

  • Common Names: this compound, N-Boc-1,2,3,4-tetrahydropyridine, N-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine.

  • IUPAC Name: tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate.[1]

  • Molecular Formula: C₁₀H₁₇NO₂.[1]

  • Molecular Weight: 183.25 g/mol .[1]

  • CAS Number: 131667-57-7.[1]

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Appearance Colorless to light yellow liquid[1]
Boiling Point 254 °C[1]
Density 0.988 g/mL at 25 °C[1]
Refractive Index n20/D 1.477[1]
Flash Point 93.3 °C (199.9 °F) - closed cup
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]
SMILES String CC(C)(C)OC(=O)N1CCCC=C1
InChI Key VIBQTJLMJANION-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

While direct synthesis protocols for this compound are not extensively detailed in the provided context, protocols for structurally similar or derivative compounds highlight common synthetic strategies. A general approach involves the reduction of a corresponding lactam precursor.

Experimental Protocol: Synthesis via Lactam Reduction (General Procedure)

This protocol is adapted from a general method for the synthesis of related compounds.[2]

  • Preparation: To a solution of Schwartz's reagent (Cp₂ZrHCl) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add the corresponding lactam precursor (1 mmol) dissolved in THF.

  • Reaction: Stir the reaction mixture at room temperature (20°C).

  • Workup: After the reaction is complete (monitored by an appropriate method like TLC), load the reaction mixture directly onto a short plug of silica gel.

  • Purification: Elute the product with ethyl acetate. Concentrate the eluted solvent in vacuo. The resulting residue can be further purified by Medium Pressure Liquid Chromatography (MPLC) to yield the desired product.

Experimental Protocol: Synthesis of a Derivative - tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

This protocol illustrates a method to synthesize a functionalized derivative starting from N-tert-butoxycarbonyl-4-piperidone.[3]

  • Initial Reaction: In a dry reaction flask, dissolve N-tert-butoxycarbonyl-4-piperidone (19.9 g, 0.1 mol), triphenyl phosphite (34.1 g, 0.11 mol), and triethylamine (15.2 g, 0.15 mol) in 160 mL of dichloromethane. Control the temperature of the reaction system between -25°C and -20°C.

  • Bromination: Slowly add a dichloromethane solution (30 mL) of bromide (17.6 g, 0.11 mol) dropwise while stirring.

  • Warming: After the dropwise addition, allow the reaction to gradually warm to room temperature with continued stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, remove the solvent by reduced pressure distillation. Treat the residue with 300 mL of pre-cooled 95% ethanol, stir, and filter to collect the solid.

  • Extraction and Purification: Dry the filtrate and extract it by adding 150 mL of toluene and 40 mL of water. Wash the toluene layer with saturated brine. Dry the organic phase and concentrate it to obtain the crude product. Purify the crude product by column chromatography to afford the final compound.

Applications in Drug Discovery

Derivatives of this compound are crucial intermediates in the synthesis of small molecule anticancer drugs.[4][5] These compounds are often designed to target key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, which plays a critical role in cell growth, survival, and proliferation.[5]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Small Molecule Inhibitor (Derived from core scaffold) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

The tetrahydropyridine scaffold allows for the introduction of various functional groups, enabling the optimization of drug-like properties such as potency, selectivity, and pharmacokinetic profiles.

General Experimental Workflow

The synthesis of complex molecules using this compound as a starting material or intermediate typically follows a multi-step workflow. This often involves functionalization of the tetrahydropyridine ring, followed by coupling reactions and subsequent deprotection steps.

Synthesis_Workflow Start This compound (Core Scaffold) Step1 Functionalization Reaction (e.g., Halogenation, Borylation) Start->Step1 Intermediate1 Functionalized Intermediate Step1->Intermediate1 Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Step2 Intermediate2 Coupled Product Step2->Intermediate2 Step3 Boc Deprotection (e.g., with TFA or HCl) Intermediate2->Step3 FinalProduct Final Active Molecule Step3->FinalProduct

Caption: A generalized workflow for the synthesis of target molecules.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis and medicinal chemistry. Its well-defined structure and the presence of the Boc protecting group provide a reliable platform for constructing a diverse array of complex nitrogen-containing heterocyclic compounds. The utility of its derivatives as key intermediates in the synthesis of targeted cancer therapeutics underscores its significance for researchers, scientists, and professionals in the field of drug development. The protocols and data presented in this guide offer a technical foundation for the effective use of this versatile chemical scaffold.

References

Synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine from Piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a comprehensive, multi-step synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine, a valuable heterocyclic building block in medicinal chemistry, starting from the readily available precursor, piperidine. The described synthetic pathway involves four key transformations: N-Boc protection of piperidine, subsequent oxidation to the corresponding 3-piperidone, reduction to the 3-hydroxy-piperidine intermediate, and final dehydration to yield the target compound.

Experimental Protocols

This section provides detailed methodologies for each step of the synthesis.

Step 1: Synthesis of 1-N-Boc-piperidine

This initial step involves the protection of the secondary amine of piperidine with a tert-butoxycarbonyl (Boc) group.

  • Procedure: To a solution of piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and dioxane, add a base such as potassium carbonate (1.5 eq.) or triethylamine. Cool the mixture to 0 °C in an ice bath. To this stirring solution, add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.05 eq.) in the same solvent dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-N-Boc-piperidine.

Step 2: Synthesis of 1-Boc-3-piperidone

The N-protected piperidine is then oxidized to the corresponding 3-keto derivative. One common method is the Oppenauer oxidation.

  • Procedure: In a reaction flask, combine 1-Boc-3-hydroxypiperidine (1.0 eq.), a ketone such as acetone or pimelic ketone (excess), and a catalyst like aluminum isopropoxide. The reaction is typically carried out in a solvent like dichloromethane and heated to around 80 °C for approximately 8 hours. After the reaction is complete, the mixture is cooled to room temperature and quenched with an aqueous solution of sodium hydroxide (e.g., 10%). The mixture is stirred and then filtered. The filtrate is concentrated to remove the solvent, and the residue is extracted with dichloromethane. The combined organic extracts are dried and concentrated to give the crude 1-Boc-3-piperidone, which can be purified by distillation under reduced pressure[1].

Step 3: Synthesis of 1-Boc-3-hydroxypiperidine

The 3-keto group is then reduced to a hydroxyl group using a mild reducing agent.

  • Procedure: Dissolve 1-Boc-3-piperidone (1.0 eq.) in a protic solvent like methanol or ethanol. Cool the solution to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC). Quench the reaction by the careful addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-Boc-3-hydroxypiperidine[2].

Step 4: Synthesis of this compound

The final step is the dehydration of the 3-hydroxy-piperidine intermediate to introduce the double bond. This can be achieved using specialized dehydrating agents.

  • Procedure using Burgess Reagent: To a solution of 1-Boc-3-hydroxypiperidine (1.0 eq.) in an anhydrous aprotic solvent such as benzene or tetrahydrofuran (THF), add the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) (1.1-1.5 eq.). The reaction is typically stirred at room temperature or gently heated (e.g., to 50 °C) for several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound. The Burgess reagent is known for promoting syn-elimination under mild conditions[3].

  • Alternative Procedure using Martin Sulfurane: In a flame-dried flask under an inert atmosphere, dissolve 1-Boc-3-hydroxypiperidine (1.0 eq.) in a dry, non-polar solvent like carbon tetrachloride or benzene. Add Martin sulfurane (diphenylbis(1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy)sulfurane) (1.0-1.2 eq.) to the solution. The reaction is typically stirred at room temperature for a few hours. After completion, the reaction mixture can be directly purified by column chromatography to isolate the desired product. Martin sulfurane is a powerful dehydrating agent suitable for secondary alcohols[4][5].

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for each step of the synthesis.

StepReactantsReagents & SolventsTemperatureTimeYield
1 Piperidine, Boc AnhydridePotassium Carbonate, Dichloromethane/Water0 °C to RT12-16 h~95%[1]
2 1-Boc-3-hydroxypiperidineAluminum isopropoxide, Pimelic ketone, Dichloromethane80 °C8 h~93%[1]
3 1-Boc-3-piperidoneSodium Borohydride, Methanol0 °C to RT2-4 hHigh
4 1-Boc-3-hydroxypiperidineBurgess Reagent, Benzene50 °C2 hModerate to High

Spectroscopic Data for this compound

  • Appearance: Colorless to light yellow liquid.

  • Molecular Formula: C₁₀H₁₇NO₂.

  • Molecular Weight: 183.25 g/mol .

  • Boiling Point: 254 °C.

  • Density: 0.988 g/mL at 25 °C.

  • Refractive Index: n20/D 1.477.

  • ¹H NMR (CDCl₃): Chemical shifts will be consistent with the structure, showing signals for the vinyl protons, the allylic and homoallylic protons of the dihydropyridine ring, and the tert-butyl protons of the Boc group.

  • ¹³C NMR (CDCl₃): The spectrum will show characteristic peaks for the sp² carbons of the double bond, the sp³ carbons of the piperidine ring, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.

  • Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow Synthesis of this compound Piperidine Piperidine Boc_Piperidine 1-N-Boc-piperidine Piperidine->Boc_Piperidine Boc Anhydride, Base Piperidone 1-Boc-3-piperidone Boc_Piperidine->Piperidone Oxidation (e.g., Oppenauer) Hydroxypiperidine 1-Boc-3-hydroxypiperidine Piperidone->Hydroxypiperidine Reduction (e.g., NaBH4) Dihydropyridine This compound Hydroxypiperidine->Dihydropyridine Dehydration (e.g., Burgess Reagent)

Caption: Overall synthetic workflow from piperidine.

Dehydration_Mechanism Conceptual Dehydration Pathway cluster_0 Dehydration Step Alcohol 1-Boc-3-hydroxypiperidine Activated_Alcohol Activated Hydroxyl Group (e.g., with Burgess Reagent) Alcohol->Activated_Alcohol Reaction with Dehydrating Agent Elimination Syn-Elimination Activated_Alcohol->Elimination Product This compound Elimination->Product Formation of Double Bond

Caption: Conceptual pathway for the dehydration step.

References

An In-depth Technical Guide to the Key Reactive Sites of 1-N-Boc-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-N-Boc-3,4-dihydro-2H-pyridine core is a valuable synthetic intermediate in the development of novel therapeutics and complex molecules. Its strategic placement of a protected nitrogen atom and an enamine-like double bond within a six-membered ring offers a unique platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the key reactive sites on this molecule, supported by quantitative data and detailed experimental protocols to aid in the design and execution of synthetic strategies.

Overview of Reactivity

The reactivity of this compound is primarily dictated by two key features: the electron-rich carbon-carbon double bond (C3-C4) and the allylic positions (C2 and C5). The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom modulates the electron density of the double bond and influences the stereochemical outcome of reactions.

The principal reactive sites are:

  • The C3-C4 Double Bond: This enamine-like double bond is susceptible to electrophilic attack and participates in various cycloaddition reactions.

  • The Allylic C2 and C5 Positions: The protons at these positions are activated by the adjacent double bond and nitrogen atom, making them susceptible to deprotonation and subsequent functionalization.

Reactive_Sites Key Reactive Sites of this compound cluster_0 This compound cluster_1 Reactive Sites molecule C3_C4_Double_Bond C3-C4 Double Bond (Enamine-like reactivity) molecule->C3_C4_Double_Bond Electrophilic Addition Cycloaddition Allylic_Positions Allylic Positions (C2 & C5) (Acidic Protons) molecule->Allylic_Positions Deprotonation Functionalization

Caption: Major reactive sites on the this compound molecule.

Reactions at the C3-C4 Double Bond

The electron-rich nature of the C3-C4 double bond makes it a prime target for electrophilic additions and cycloaddition reactions.

Electrophilic Additions

Hydroboration-Oxidation: The hydroboration-oxidation of the double bond provides a route to introduce a hydroxyl group, leading to the formation of substituted piperidines. The regioselectivity of this reaction is influenced by both steric and electronic factors.

Quantitative Data: Hydroboration-Oxidation

ElectrophileReagentProduct(s)Diastereomeric Ratio (d.r.)Yield (%)
BH₃·THF1. BH₃·THF, 2. H₂O₂, NaOHtert-butyl 3-hydroxypiperidine-1-carboxylateMixture of diastereomersNot specified

Experimental Protocol: Hydroboration-Oxidation

A solution of this compound (1.0 eq) in anhydrous THF is cooled to 0 °C under a nitrogen atmosphere. A solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water, followed by aqueous sodium hydroxide (3 M) and hydrogen peroxide (30% aqueous solution). The mixture is stirred for 1 hour, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Epoxidation: The double bond can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide. This epoxide is a versatile intermediate for the introduction of various nucleophiles.

Quantitative Data: Epoxidation

ReagentProductDiastereoselectivityYield (%)
m-CPBAtert-butyl 3,4-epoxypiperidine-1-carboxylateNot specifiedNot specified

Experimental Protocol: Epoxidation with m-CPBA

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.

Double_Bond_Reactions Reactions at the C3-C4 Double Bond Start This compound Hydroboration Hydroboration-Oxidation (BH3-THF, H2O2, NaOH) Start->Hydroboration Epoxidation Epoxidation (m-CPBA) Start->Epoxidation Alcohol tert-butyl 3-hydroxypiperidine-1-carboxylate Hydroboration->Alcohol Epoxide tert-butyl 3,4-epoxypiperidine-1-carboxylate Epoxidation->Epoxide

Caption: Electrophilic additions to the C3-C4 double bond.

Cycloaddition Reactions

Diels-Alder Reaction: The enamine-like double bond of this compound can act as a dienophile in Diels-Alder reactions with suitable dienes. This provides a powerful method for the construction of complex polycyclic nitrogen-containing scaffolds.

Quantitative Data: Diels-Alder Reaction

DieneDienophileProductEndo/Exo RatioYield (%)
FuranThis compoundBicyclic adductNot specifiedNot specified
MaleimideThis compoundBicyclic adductNot specifiedNot specified

Experimental Protocol: Diels-Alder Reaction with Maleimide

A mixture of this compound (1.0 eq) and N-phenylmaleimide (1.1 eq) in a suitable solvent (e.g., toluene or xylene) is heated under reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the Diels-Alder adduct.

Reactions at the Allylic Positions (C2 and C5)

The protons at the C2 and C5 positions are allylic and are activated by both the double bond and the nitrogen atom. This allows for deprotonation with a strong base to generate a nucleophilic species that can react with various electrophiles.

Allylic Functionalization: The lithiation of N-Boc-piperidines at the α-position to the nitrogen, followed by reaction with an electrophile, is a known strategy. While direct deprotonation of this compound at the allylic positions is less commonly reported, it represents a potential avenue for functionalization.

Quantitative Data: Allylic Functionalization (Conceptual)

BaseElectrophileProductRegioselectivityYield (%)
s-BuLi/sparteineR-X2- or 5-substituted productDependent on conditionsNot specified

Experimental Protocol: Conceptual Allylic Functionalization

To a solution of this compound (1.0 eq) and a chiral ligand such as (-)-sparteine (1.1 eq) in an anhydrous ether solvent at -78 °C is added a strong base like sec-butyllithium (s-BuLi) (1.1 eq). The mixture is stirred at this temperature for a specified time to allow for deprotonation. The electrophile (e.g., an alkyl halide, 1.2 eq) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified.

Allylic_Functionalization Conceptual Pathway for Allylic Functionalization Start This compound Deprotonation Deprotonation (Strong Base, e.g., s-BuLi) Start->Deprotonation Anion Allylic Anion Intermediate Deprotonation->Anion Electrophilic_Trap Reaction with Electrophile (E+) Anion->Electrophilic_Trap Product Allylically Functionalized Product Electrophilic_Trap->Product

Caption: A conceptual workflow for the functionalization at the allylic positions.

Conclusion

This compound is a versatile building block with distinct reactive sites that can be selectively functionalized. The electron-rich double bond readily undergoes electrophilic additions and cycloadditions, providing access to a variety of substituted piperidine and polycyclic systems. The allylic positions, while requiring strong activation, offer further opportunities for derivatization. Understanding the reactivity of these key sites is crucial for leveraging the full synthetic potential of this important heterocyclic core in the pursuit of novel chemical entities with diverse applications. Further research into the diastereoselective and enantioselective functionalization of this scaffold will undoubtedly expand its utility in modern organic synthesis and drug discovery.

Spectroscopic Analysis of 1-N-Boc-3,4-dihydro-2H-pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-3,4-dihydro-2H-pyridine, a heterocyclic compound, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its protected nitrogen and the presence of a double bond within the piperidine ring make it a versatile intermediate for the synthesis of a variety of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound and outlines the general experimental protocols for their acquisition.

It is important to note that while extensive searches have been conducted, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound (CAS 131667-57-7) could not be located in readily accessible scientific literature or databases. Therefore, the data presented in the following tables are predicted values and typical ranges based on the analysis of similar structures. These should be used as a reference guide for researchers acquiring and interpreting their own experimental data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5 - 6.8m1H=CH-N
~4.8 - 5.1m1H=CH-CH₂
~3.5 - 3.8t2HN-CH₂
~2.1 - 2.4m2H=CH-CH₂-CH₂
~1.8 - 2.1m2HN-CH₂-CH₂
1.48s9HC(CH₃)₃

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~154C=O (Boc)
~125=CH-N
~105=CH-CH₂
~80C (CH₃)₃ (Boc)
~45N-CH₂
~28C(CH₃ )₃ (Boc)
~25=CH-CH₂-CH₂
~22N-CH₂-CH₂

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2975, 2930, 2860Medium-StrongC-H stretch (alkane)
~1690StrongC=O stretch (urethane)
~1650MediumC=C stretch (alkene)
~1410, 1365MediumC-H bend (t-butyl)
~1250, 1160StrongC-O stretch (ester)

Sample Phase: Neat (liquid film)

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
183[M]⁺ (Molecular Ion)
127[M - C₄H₈]⁺ or [M - isobutylene]⁺
84[M - Boc]⁺
57[C₄H₉]⁺ (t-butyl cation)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Background Spectrum: Record a background spectrum of the empty sample holder.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Key Processes

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure ¹H & ¹³C Data IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Navigating the Solubility Landscape of 1-N-Boc-3,4-dihydro-2H-pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on determining the solubility of 1-N-Boc-3,4-dihydro-2H-pyridine in common organic solvents. This document outlines established experimental protocols in the absence of publicly available quantitative data, empowering researchers to generate precise solubility profiles for their specific applications.

Introduction: The Solubility Challenge

This compound, a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development, often presents a critical challenge in its handling and application: its solubility. A thorough understanding of its solubility in various organic solvents is paramount for successful reaction setup, purification, formulation, and analytical characterization. While qualitatively understood to be soluble in many common organic solvents, a comprehensive, publicly available dataset of quantitative solubility values remains elusive.

This technical guide addresses this knowledge gap by providing a detailed framework of robust experimental methodologies for determining the solubility of this compound. By equipping researchers with these protocols, this document aims to facilitate the generation of precise and reliable solubility data, thereby accelerating research and development efforts.

Predicted Solubility Profile

Based on the physicochemical properties of its constituent functional groups—the lipophilic tert-butyloxycarbonyl (Boc) group and the polar tetrahydropyridine ring—a general solubility profile for this compound can be predicted. It is anticipated to exhibit good solubility in a range of common organic solvents. However, empirical determination is essential for quantitative applications.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polarity of these solvents can interact favorably with the tetrahydropyridine ring, while their organic nature accommodates the Boc group.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighThe ether functionality provides a balance of polarity and non-polarity, making them suitable solvents.
Esters Ethyl acetateModerate to HighEthyl acetate is a moderately polar solvent that is often effective for dissolving a wide range of organic compounds.
Alcohols Methanol, Ethanol, IsopropanolModerateThe hydrogen-bonding capability of alcohols may have a slightly lower affinity for the protected amine compared to more polar aprotic solvents.
Hydrocarbons Toluene, Heptane, HexaneLow to ModerateThe non-polar nature of hydrocarbons will primarily interact with the Boc group, with the polarity of the tetrahydropyridine ring limiting high solubility.
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a broad spectrum of organic molecules due to their polarity and ability to engage in van der Waals interactions.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following are three widely accepted methods for determining the solubility of organic compounds in various solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[1][2][3]

Methodology:

  • Equilibration: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vessel.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended for precise temperature control.[2]

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.

  • Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette. It is crucial to avoid transferring any solid particles. Filtration through a syringe filter (e.g., 0.45 µm PTFE) can be employed to ensure a particle-free solution.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a vial or evaporating dish).

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

  • Mass Determination: Once the solvent is completely removed, reweigh the container with the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of container with solute - Mass of empty container) / Volume of supernatant taken (mL)] x 100

UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV/Vis absorbance spectrum in the chosen solvent.[4][5][6][7][8]

Methodology:

  • Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the desired solvent.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and adhere to the Beer-Lambert law.[4]

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-3).

  • Sample Preparation and Analysis:

    • Withdraw a small, known volume of the clear, filtered supernatant.

    • Dilute the sample with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[9][10][11][12]

Methodology:

  • Method Development: Develop a suitable HPLC method (e.g., reversed-phase) capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

    • Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Sample Preparation and Analysis:

    • Withdraw a known volume of the clear, filtered supernatant.

    • Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject a known volume of the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow and Visualization

A generalized workflow for the experimental determination of solubility is presented below. This process ensures a systematic and reproducible approach to generating high-quality solubility data.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_results Results A Select Solvent and Temperature B Add Excess Solute to Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Allow Undissolved Solid to Settle C->D E Withdraw and Filter Supernatant D->E F_grav Gravimetric: Evaporate Solvent & Weigh Residue E->F_grav Choose Method F_uv UV/Vis: Dilute & Measure Absorbance E->F_uv Choose Method F_hplc HPLC: Dilute & Inject E->F_hplc Choose Method G Calculate Solubility F_grav->G F_uv->G F_hplc->G H Tabulate Data G->H

Caption: General experimental workflow for solubility determination.

Conclusion

References

Thermal Stability and Decomposition of 1-N-Boc-3,4-dihydro-2H-pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1-N-Boc-3,4-dihydro-2H-pyridine (tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate). The document details the theoretical decomposition pathways, recommended experimental protocols for thermal analysis, and methods for the identification of degradation products. This information is critical for the handling, storage, and application of this compound in research and drug development, where thermal stability is a key parameter.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, frequently utilized in the construction of more complex nitrogen-containing molecules, including pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) protecting group is widely employed for its stability under various reaction conditions and its facile removal under acidic conditions. However, the thermal lability of the Boc group is a critical consideration during synthesis, purification, and storage. Understanding the thermal decomposition threshold and the nature of the resulting products is essential to prevent unintended deprotection and the formation of impurities.

While specific experimental data on the thermal analysis of this compound is not extensively available in peer-reviewed literature, this guide consolidates general principles of N-Boc thermal deprotection and provides detailed, actionable experimental protocols for its characterization.

Theoretical Decomposition Pathway

The thermal decomposition of N-Boc protected amines generally proceeds through a concerted mechanism involving the formation of a carbamic acid intermediate, which then rapidly decarboxylates.[1] This process results in the formation of the corresponding amine, isobutylene, and carbon dioxide.

The proposed thermal decomposition of this compound is illustrated in the logical relationship diagram below.

Proposed Thermal Decomposition Pathway A This compound B Heat (Δ) A->B Initiation C Transition State (Carbamic Acid Intermediate) B->C D Decomposition Products C->D Fragmentation E 3,4-Dihydro-2H-pyridine D->E F Isobutylene D->F G Carbon Dioxide D->G Workflow for Thermal Analysis A Sample Preparation (this compound) B TGA Analysis A->B C DSC Analysis A->C D Data Analysis (Onset Temperature, Mass Loss) B->D E Data Analysis (Melting Point, Decomposition Enthalpy) C->E F Thermal Stability Profile D->F E->F

References

Commercial Availability and Synthetic Utility of 1-N-Boc-3,4-dihydro-2H-pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-3,4-dihydro-2H-pyridine, a pivotal heterocyclic building block, plays a significant role in modern synthetic and medicinal chemistry. Its unique structural features, combining a protected nitrogen atom within a tetrahydropyridine ring, offer a versatile platform for the synthesis of a diverse array of complex molecules, including pharmaceutical intermediates and analogues of natural products. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for controlled reactivity and selective functionalization, making it an invaluable tool for drug discovery and development programs. This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its application in the synthesis of advanced molecular architectures.

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers. The compound is typically offered at purities of 96-97%, ensuring its suitability for a wide range of synthetic applications where high-quality starting materials are essential. Researchers can procure this reagent in various quantities, from small-scale laboratory amounts to larger quantities for process development and scale-up studies.

SupplierPurityAvailable Quantities
Sigma-Aldrich 97%1 g
SciSupplies 96.0%25 g
ChemicalBook ≥95%1 g, 5 g, 25 g, 100 g, 500 g
BTCpharm CustomBulk inquiries

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes its key properties.

PropertyValue
CAS Number 131667-57-7
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Appearance Liquid
Density 0.988 g/mL at 25 °C
Refractive Index (n20/D) 1.477
Boiling Point 254 °C
Flash Point 107 °C

Synthetic Applications and Experimental Protocols

The synthetic utility of this compound stems from the reactivity of its enamine-like double bond and the ability to deprotect the nitrogen for further functionalization. This section provides detailed experimental protocols for key transformations involving this versatile building block.

Protocol 1: N-Boc Deprotection

The removal of the Boc protecting group is a fundamental step to unmask the secondary amine, enabling subsequent reactions such as acylation, alkylation, or arylation. Acid-mediated deprotection is the most common and efficient method.

Materials:

  • N-Boc-piperidine derivative (1.0 equiv)

  • 4M HCl in dioxane (3-5 equiv) or Trifluoroacetic acid (TFA) (5-10 equiv)

  • Dichloromethane (DCM) or Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath (for TFA method)

  • Rotary evaporator

Procedure using 4M HCl in Dioxane:

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equiv) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

Procedure using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM):

  • Dissolve the N-Boc protected piperidine derivative (1.0 equiv) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Protocol 2: Chemo-enzymatic Synthesis of a Preclamol Intermediate

This protocol exemplifies the use of a substituted N-Boc-tetrahydropyridine in a chemo-enzymatic cascade to produce a key intermediate for the antipsychotic drug Preclamol.[1] This highlights the potential of combining chemical synthesis with biocatalysis for the efficient production of chiral piperidines.

Materials:

  • N-allyl-3-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (THP-1b) (1 mmol)

  • Amine oxidase (AmOx)

  • Ene-imine reductase (EneIRED)

  • Phosphate buffer (pH 7.5)

  • Glucose

  • Glucose dehydrogenase (GDH)

  • NADP⁺

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel (e.g., shaker flask)

Procedure:

  • In a reaction vessel, prepare a solution of phosphate buffer (pH 7.5).

  • To the buffer, add N-allyl-3-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine (THP-1b) (1 mmol).

  • Add glucose and glucose dehydrogenase (GDH) for cofactor recycling.

  • Introduce NADP⁺ as the cofactor.

  • Initiate the cascade reaction by adding the amine oxidase (AmOx) and the desired ene-imine reductase (EneIRED-01 for the (R)-(+)-enantiomer or EneIRED-05 for the (S)-(−)-enantiomer).

  • Seal the vessel and incubate with shaking at a controlled temperature (e.g., 30 °C) for 24-48 hours, monitoring the reaction progress by HPLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield the enantiomerically enriched piperidine intermediate.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and workflows involving this compound.

G cluster_start Starting Material cluster_reactions Key Functionalization Reactions cluster_products Functionalized Piperidine Scaffolds start This compound epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation hydroboration Hydroboration-Oxidation (e.g., 9-BBN, H₂O₂/NaOH) start->hydroboration heck Heck Coupling (e.g., Aryl-X, Pd catalyst) start->heck suzuki Suzuki Coupling (conceptual, after conversion to triflate) start->suzuki epoxide N-Boc-epoxy-piperidine epoxidation->epoxide alcohol N-Boc-hydroxy-piperidine hydroboration->alcohol aryl_piperidine N-Boc-aryl-tetrahydropyridine heck->aryl_piperidine vinyl_piperidine N-Boc-vinyl-piperidine suzuki->vinyl_piperidine G cluster_workflow Chemo-enzymatic Synthesis of a Preclamol Intermediate start N-allyl-3-(3-methoxyphenyl)- 1,2,3,6-tetrahydropyridine oxidation Amine Oxidase (AmOx) Oxidation to Enamine start->oxidation reduction Ene-Imine Reductase (EneIRED) Asymmetric Reduction oxidation->reduction product Enantiomerically Enriched Piperidine Intermediate reduction->product cofactor Cofactor Regeneration (GDH, Glucose, NADP⁺) reduction->cofactor cofactor->oxidation G cluster_logic Strategic Considerations in Drug Discovery start Identify Target Scaffold (e.g., substituted piperidine) building_block Select Versatile Building Block: This compound start->building_block functionalization Functionalize Dihydropyridine Ring (e.g., C-C/C-X bond formation) building_block->functionalization deprotection Deprotect Nitrogen (e.g., acid treatment) functionalization->deprotection diversification Diversify at Nitrogen (e.g., alkylation, acylation) deprotection->diversification sar Structure-Activity Relationship (SAR) Studies diversification->sar

References

A Technical Guide to 1-N-Boc-3,4-dihydro-2H-pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-N-Boc-3,4-dihydro-2H-pyridine, a heterocyclic compound, serves as a pivotal building block in synthetic organic chemistry, particularly in the development of novel therapeutics. Its unique structural features, conferred by the Boc-protecting group and the endocyclic double bond, allow for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and the instrumental role of this compound in the construction of compounds targeting various signaling pathways.

Physicochemical Properties

This compound, also known as tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate, is a commercially available compound. Its key identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 131667-57-7
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Appearance Colorless to light yellow liquid
Density 0.988 g/mL at 25 °C
Boiling Point 254 °C
Refractive Index n20/D 1.477
Synonyms 1-Boc-1,2,3,4-tetrahydropyridine, N-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common laboratory-scale preparation involves the reduction of a corresponding lactam precursor.

Experimental Protocol: Reduction of N-Boc-2-piperidone

This protocol is adapted from a literature procedure for the synthesis of this compound.

Materials:

  • N-Boc-2-piperidone

  • Schwartz's reagent (Zirconocene chloride hydride, Cp₂ZrHCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Silica gel

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve Schwartz's reagent (Cp₂ZrHCl) in anhydrous THF.

  • In a separate flask, dissolve N-Boc-2-piperidone (1 mmol) in anhydrous THF.

  • Add the solution of N-Boc-2-piperidone to the solution of Schwartz's reagent at room temperature (20 °C).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, load the reaction mixture directly onto a short plug of silica gel.

  • Elute the product with ethyl acetate.

  • Collect the fractions containing the desired product and concentrate them in vacuo to remove the solvent.

  • The resulting residue can be further purified by medium-pressure liquid chromatography (MPLC) to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product N-Boc-2-piperidone N-Boc-2-piperidone Reaction Reaction at 20°C (Inert Atmosphere) N-Boc-2-piperidone->Reaction Schwartz_reagent Schwartz's Reagent (Cp₂ZrHCl) Schwartz_reagent->Reaction THF Anhydrous THF THF->Reaction Silica_Plug Silica Gel Plug Filtration Reaction->Silica_Plug Elution Elution with Ethyl Acetate Silica_Plug->Elution Concentration Concentration in vacuo Elution->Concentration MPLC MPLC Purification Concentration->MPLC Product This compound MPLC->Product

Fig. 1: Synthesis Workflow for this compound.

Role in Drug Discovery and Development

While this compound itself may not exhibit significant biological activity, its true value lies in its utility as a versatile synthetic intermediate for the construction of more complex and biologically active molecules. The dihydropyridine and tetrahydropyridine scaffolds are prevalent in a wide range of pharmaceuticals and natural products.

The Boc protecting group offers stability during various reaction conditions and can be easily removed to allow for further functionalization at the nitrogen atom. The endocyclic double bond provides a handle for a variety of chemical transformations, including hydrogenation, epoxidation, dihydroxylation, and cycloaddition reactions, enabling the synthesis of diverse libraries of compounds for drug screening.

Derivatives of dihydropyridines and tetrahydropyridines have been investigated for a multitude of therapeutic applications, including:

  • Anti-inflammatory agents: Certain tetrahydropyridine analogs have demonstrated anti-inflammatory properties.

  • Anticancer agents: Dihydropyridine derivatives have been explored as potential anti-cancer therapeutics, with some showing activity against various cancer cell lines.

  • Neurological disorders: The tetrahydropyridine core is found in molecules targeting neurological pathways.

  • Anti-trypanosomatid agents: Pyridine-based compounds have shown promise in the treatment of diseases caused by trypanosomatids.

Conceptual Role in Targeting Signaling Pathways

This compound serves as a foundational scaffold for the synthesis of molecules that can modulate various cellular signaling pathways. For instance, more complex molecules incorporating the tetrahydropyridine moiety have been shown to interact with pathways such as the p21-activated kinase 4 (PAK4) signaling pathway , which is implicated in cancer, and the neuregulin-1/ErbB4 signaling pathway , which plays a role in neuronal development and has been linked to schizophrenia.

The following diagram illustrates the conceptual workflow of how this compound is utilized to generate biologically active compounds.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis & Derivatization cluster_pathways Interaction with Signaling Pathways Building_Block This compound Functionalization Functionalization of Double Bond Building_Block->Functionalization Deprotection Boc Deprotection Building_Block->Deprotection Scaffold_Elaboration Further Scaffold Elaboration Functionalization->Scaffold_Elaboration N-Substitution N-Substitution Deprotection->N-Substitution N-Substitution->Scaffold_Elaboration Bioactive_Compound Complex Bioactive Molecule Scaffold_Elaboration->Bioactive_Compound PAK4 PAK4 Pathway Bioactive_Compound->PAK4 ErbB4 Neuregulin/ErbB4 Pathway Bioactive_Compound->ErbB4 Other_Targets Other Biological Targets Bioactive_Compound->Other_Targets

Fig. 2: Role of this compound as a synthetic intermediate.

Conclusion

This compound is a cornerstone synthetic intermediate for medicinal chemists and drug development professionals. Its well-defined physicochemical properties and versatile reactivity make it an invaluable tool for the synthesis of diverse chemical libraries. While the compound itself is not directly implicated in specific signaling pathways, it provides the essential structural framework for the creation of novel, biologically active molecules that can modulate key cellular processes, thereby holding significant promise for the discovery of future therapeutics.

Potential Biological Activities of 1-N-Boc-3,4-dihydro-2H-pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities of 1-N-Boc-3,4-dihydro-2H-pyridine derivatives is limited. This guide provides an overview of the potential biological activities based on the broader class of dihydropyridine and tetrahydropyridine compounds. The experimental protocols and potential mechanisms of action are presented as a framework for the investigation of this specific class of molecules.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its partially saturated derivatives, such as dihydropyridines and tetrahydropyridines, have attracted significant attention due to their diverse pharmacological activities. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the dihydropyridine ring offers a versatile handle for further synthetic modifications, enabling the creation of diverse chemical libraries for biological screening. This technical guide explores the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound derivatives, drawing parallels from structurally related compounds.

Potential Biological Activities

While specific data on this compound derivatives are sparse, the broader class of dihydropyridines exhibits a range of biological effects.

Anticancer Activity

Dihydropyridine derivatives have been investigated for their potential as anticancer agents. Some compounds have been shown to induce cytotoxicity in various cancer cell lines and overcome multidrug resistance. The mechanism of action for some dihydropyridines involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

A study on (N-Boc-4-piperidinomethyl) ester-substituted 1,4-dihydropyridines identified them as inhibitors of the Notch signaling pathway, which is implicated in several cancers.

Antimicrobial Activity

Certain dihydropyridine derivatives have demonstrated activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial effect is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory Activity

The anti-inflammatory potential of dihydropyridine derivatives has also been explored. Some of these compounds have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines, including TNF-α and IL-6.[1] The proposed mechanisms often involve the modulation of inflammatory signaling pathways.

Data Presentation: Quantitative Biological Activity

The following tables summarize the available quantitative data for N-Boc substituted dihydropyridine derivatives and other closely related compounds to illustrate potential potency.

Table 1: Anticancer Activity of (N-Boc-4-piperidinomethyl) ester-substituted 1,4-Dihydropyridine Derivatives as Notch Inhibitors

Compound Number4-Aryl SubstituentIC50 (µM)[2]
7 (racemic) 3-Nitrophenyl0.36
(+)-7 3-Nitrophenyl0.13
22 4-Nitrophenyl> 10
23 4-Cyanophenyl> 10

Table 2: Illustrative Antimicrobial Activity of Dihydropyridine Derivatives

CompoundGram-positive Bacteria (MIC in µg/mL)Gram-negative Bacteria (MIC in µg/mL)Fungi (MIC in µg/mL)Reference
Dihydropyridine Derivative A3.1 - 5050 - 10025 - 50[3]
Dihydropyridine Derivative BNot ReportedNot ReportedNot Reported

Note: The data in Table 2 is generalized from studies on various 1,4-dihydropyridine derivatives and is intended to be illustrative of the potential activity of this class of compounds.

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic approach to 4-substituted this compound derivatives can be envisioned starting from 1-Boc-4-piperidone.

Step 1: Synthesis of tert-Butyl 4-Oxopiperidine-1-carboxylate

  • Dissolve piperidin-4-one monohydrate hydrochloride in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate and stir for 15 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir the mixture for 16 hours at room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with 5% aqueous KHSO₄, water, and brine.

  • Concentrate the combined organic layers in vacuo to obtain tert-butyl 4-oxopiperidine-1-carboxylate.

Step 2: Introduction of Substituents at the 4-position and Elimination This step can be achieved through various standard organic reactions. For example, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorane or phosphonate can introduce an exocyclic double bond. Subsequent functional group manipulations and eliminations can lead to the desired 3,4-dihydro-2H-pyridine ring system.

A specific example for the synthesis of tert-butyl (E)- and (Z)-4-(ethoxycarbonylmethylene)-3,4-dihydropyridine-1(2H)-carboxylate involves the following steps:

  • Bromination of 1-Boc-piperidin-4-one to yield tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.[4]

  • Wittig reaction of the bromo-ketone with 4-(ethoxycarbonylmethylene)triphenylphosphorane to give tert-butyl (E)-3-bromo-4-(ethoxycarbonylmethylene)piperidine-1-carboxylate.[4]

  • Elimination of HBr using lithium bromide and lithium carbonate in DMF to afford the target dihydropyridine.[4]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: For adherent cells, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before removing the medium and adding DMSO.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.

  • Preparation of Compounds: Prepare a stock solution of each test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory pathway Signaling Pathway Analysis anticancer->pathway anti_inflammatory->pathway in_vivo In Vivo Studies pathway->in_vivo

General experimental workflow for evaluating the biological activities of novel compounds.

anticancer_pathway compound Dihydropyridine Derivative tubulin Tubulin compound->tubulin Inhibits polymerization microtubules Microtubule Dynamics tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Progression mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to

Hypothetical anticancer mechanism involving tubulin polymerization inhibition.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nf_kb NF-κB Signaling tlr4->nf_kb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines inflammation Inflammation cytokines->inflammation compound Dihydropyridine Derivative compound->nf_kb Inhibits

Illustrative anti-inflammatory signaling pathway via NF-κB inhibition.

Conclusion

While direct evidence for the biological activities of this compound derivatives is not abundant in current literature, the extensive research on the broader dihydropyridine and tetrahydropyridine classes of compounds suggests a high potential for discovering novel anticancer, antimicrobial, and anti-inflammatory agents within this scaffold. The N-Boc group provides a key synthetic handle for the development of diverse libraries of compounds for high-throughput screening. The experimental protocols and potential mechanisms of action outlined in this guide serve as a foundational resource for researchers and drug development professionals to initiate and advance the exploration of this promising, yet understudied, class of molecules. Further research is warranted to synthesize and evaluate these derivatives to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Tetrahydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tetrahydropyridine scaffolds are privileged structures found in a wide array of natural products and pharmaceuticals, exhibiting significant biological activity. The precise control of stereochemistry in these motifs is often crucial for their therapeutic efficacy. While the direct asymmetric functionalization of 1-N-Boc-3,4-dihydro-2H-pyridine is not extensively documented in peer-reviewed literature, a powerful alternative is the de novo asymmetric synthesis of highly substituted tetrahydropyridine cores. This document provides detailed application notes and protocols for a highly efficient organocatalytic, one-pot, multicomponent reaction to generate chiral tetrahydropyridines with excellent stereocontrol.

Application Note 1: Organocatalytic Asymmetric Synthesis of Polysubstituted Tetrahydropyridines

This application note details a triple-domino Michael/aza-Henry/cyclization reaction for the synthesis of tetrahydropyridines bearing three contiguous stereogenic centers. This one-pot reaction utilizes a quinine-derived squaramide organocatalyst to achieve high yields and excellent enantioselectivities.

Reaction Principle

The reaction proceeds via a cascade sequence initiated by the Michael addition of a 1,3-dicarbonyl compound to a β-nitroolefin, catalyzed by a chiral squaramide catalyst. The resulting intermediate then undergoes an aza-Henry reaction with an aldimine, followed by a final cyclization to furnish the tetrahydropyridine product. The chiral catalyst controls the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer.

G cluster_workflow Asymmetric Organocatalytic Tetrahydropyridine Synthesis start 1,3-Dicarbonyl Compound + β-Nitroolefin + Aldimine reaction One-Pot Reaction (Michael/aza-Henry/Cyclization) start->reaction catalyst Chiral Squaramide Catalyst catalyst->reaction workup Aqueous Work-up and Extraction reaction->workup purification Flash Chromatography workup->purification product Enantioenriched Tetrahydropyridine purification->product G cluster_catalysis Catalytic Cycle catalyst Chiral Squaramide Catalyst activated_nitroolefin Activated Nitroolefin catalyst->activated_nitroolefin H-Bonding enolate Enolate Intermediate catalyst->enolate Base Catalysis dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->enolate nitroolefin β-Nitroolefin nitroolefin->activated_nitroolefin michael_adduct Michael Adduct activated_nitroolefin->michael_adduct enolate->michael_adduct Michael Addition aza_henry_product Aza-Henry Product michael_adduct->aza_henry_product aldimine Aldimine aldimine->aza_henry_product Aza-Henry Reaction final_product Tetrahydropyridine aza_henry_product->final_product Cyclization final_product->catalyst Catalyst Regeneration

Application Notes and Protocols for the Catalytic Hydrogenation of 1-N-Boc-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the catalytic hydrogenation of 1-N-Boc-3,4-dihydro-2H-pyridine to its corresponding saturated derivative, 1-N-Boc-piperidine. This transformation is a crucial step in the synthesis of numerous pharmaceutical compounds, where the piperidine moiety is a common structural motif. The protocols outlined below utilize common heterogeneous catalysts and are designed to be readily implemented in a standard laboratory setting.

Introduction

The reduction of unsaturated nitrogen-containing heterocycles is a fundamental transformation in synthetic organic chemistry. This compound is an enecarbamate, and its selective hydrogenation provides direct access to the valuable 1-N-Boc-piperidine building block. The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral catalytic hydrogenation conditions, allowing for the selective reduction of the double bond. The choice of catalyst, solvent, and reaction conditions can influence the efficiency and purity of the final product. This document outlines protocols using four common catalytic systems: Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), Rhodium on Alumina (Rh/Al₂O₃), and Raney® Nickel.

Reaction Pathway

The catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond in the presence of a metal catalyst to yield 1-N-Boc-piperidine.

G cluster_0 Reaction Pathway A This compound Catalyst H₂, Catalyst (Pd/C, PtO₂, Rh/Al₂O₃, or Raney® Ni) A->Catalyst B 1-N-Boc-piperidine Catalyst->B

Caption: General reaction scheme for the hydrogenation.

Comparison of Catalytic Systems

The selection of a catalyst system can be critical for achieving high yield and purity. The following table summarizes typical reaction conditions and expected outcomes for the hydrogenation of this compound with various common catalysts.

CatalystCatalyst Loading (w/w %)SolventPressure (psi)Temperature (°C)Time (h)Typical Yield (%)
10% Pd/C5-10Methanol or Ethyl Acetate50252-4>95
PtO₂ (Adams' catalyst)2-5Acetic Acid or Ethanol50254-8>95
5% Rh/Al₂O₃5-10Ethanol50-10025-506-12>90
Raney® Nickel (slurry)~20Ethanol50-10025-504-8>90

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of this compound. Standard laboratory safety procedures, including the use of personal protective equipment, should be followed. Hydrogenation reactions should be conducted in a well-ventilated area, and appropriate care should be taken when handling pyrophoric catalysts like Raney® Nickel.

G cluster_1 Experimental Workflow Setup Reaction Setup (Substrate, Solvent, Catalyst in Reactor) Inert Inerting (Purge with N₂ or Ar) Setup->Inert Hydrogenate Hydrogenation (Pressurize with H₂ and Stir) Inert->Hydrogenate Monitor Reaction Monitoring (TLC or LC-MS) Hydrogenate->Monitor Workup Work-up (Filter Catalyst, Concentrate) Monitor->Workup Reaction Complete Purify Purification (If necessary) Workup->Purify

Caption: General workflow for catalytic hydrogenation.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This is often the preferred method due to its high efficiency, relatively low cost, and the ease of handling the catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Celite® or other filter aid

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas

Procedure:

  • To a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Add methanol or ethyl acetate as the solvent (approximately 10-20 mL per gram of substrate).

  • Under a stream of inert gas, carefully add 10% Pd/C (5-10% by weight relative to the substrate).

  • Seal the reaction vessel and purge with the inert gas 3-5 times.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting material is no longer observed.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water before disposal.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-N-Boc-piperidine. The product is often of high purity and may not require further purification.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂) (Adams' Catalyst)

PtO₂ is a reliable catalyst, particularly when reductions with Pd/C are sluggish. It is often used with protic solvents like acetic acid or ethanol.

Materials:

  • This compound

  • Platinum(IV) Oxide (PtO₂)

  • Glacial Acetic Acid or Ethanol

  • Hydrogenation vessel

  • Celite®

  • Inert gas

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in glacial acetic acid or ethanol (10-20 mL per gram of substrate).

  • Carefully add PtO₂ (2-5% by weight relative to the substrate).

  • Seal the vessel and purge with an inert gas, followed by purging with hydrogen gas as described in Protocol 1.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the mixture vigorously at room temperature (25 °C). The reaction may be slightly exothermic.

  • Continue stirring for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, vent the hydrogen and purge with an inert gas.

  • Remove the catalyst by filtration through Celite®. If acetic acid was used as the solvent, carefully neutralize the filtrate with a saturated solution of sodium bicarbonate before extraction with an organic solvent (e.g., ethyl acetate). If ethanol was used, proceed directly to concentration.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-N-Boc-piperidine.

Protocol 3: Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃)

Rhodium catalysts can be effective for the hydrogenation of N-heterocycles and may offer different selectivity in more complex molecules.

Materials:

  • This compound

  • 5% Rhodium on Alumina (Rh/Al₂O₃)

  • Ethanol

  • Hydrogenation vessel

  • Celite®

  • Inert gas

  • Hydrogen gas

Procedure:

  • Charge a hydrogenation vessel with this compound (1.0 eq) and ethanol (15-25 mL per gram of substrate).

  • Add 5% Rh/Al₂O₃ (5-10% by weight).

  • Seal the vessel and replace the atmosphere with hydrogen as previously described.

  • Pressurize the vessel with hydrogen to 50-100 psi.

  • Stir the reaction at 25-50 °C for 6-12 hours.

  • Monitor the reaction for completion.

  • After the reaction is complete, cool to room temperature (if heated), vent the hydrogen, and purge with an inert gas.

  • Filter off the catalyst through Celite® and wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to afford the product.

Protocol 4: Hydrogenation using Raney® Nickel

Raney® Nickel is a cost-effective catalyst, though it often requires slightly higher pressures and can be more pyrophoric than noble metal catalysts. It is typically supplied as a slurry in water or ethanol.

Materials:

  • This compound

  • Raney® Nickel (aqueous or ethanol slurry)

  • Ethanol

  • Hydrogenation vessel

  • Celite®

  • Inert gas

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (15-25 mL per gram of substrate).

  • Carefully add the Raney® Nickel slurry (approximately 20% by weight of the substrate, ensuring the catalyst is always covered with solvent).

  • Seal the vessel and replace the air with hydrogen.

  • Pressurize with hydrogen to 50-100 psi.

  • Stir the mixture at 25-50 °C for 4-8 hours.

  • Monitor the reaction's progress.

  • Once complete, cool to room temperature, vent the hydrogen, and purge with an inert gas.

  • Carefully filter the catalyst through Celite®. Extreme Caution: Raney® Nickel is highly pyrophoric when dry. Keep the filter cake wet with solvent at all times and quench carefully with water before disposal.

  • Concentrate the filtrate to obtain the desired 1-N-Boc-piperidine.

Application Notes and Protocols for Heck Coupling Reactions Involving 1-N-Boc-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Heck coupling reaction utilizing 1-N-Boc-3,4-dihydro-2H-pyridine (also known as tert-butyl 3,4-dihydro-2H-pyridine-1(6H)-carboxylate) as a key substrate. This versatile reaction enables the formation of a carbon-carbon bond at the C4-position of the dihydropyridine ring, yielding valuable 4-aryl- or 4-vinyl-1,2,3,6-tetrahydropyridine derivatives. These products are significant scaffolds in medicinal chemistry and drug development, serving as precursors to a wide array of biologically active piperidine-containing compounds.

The Heck reaction, a cornerstone of modern organic synthesis, is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene. In the context of this compound, the double bond within the ring acts as the alkene component, reacting with various aryl or vinyl halides to introduce new substituents.

General Reaction Scheme

The general transformation for the Heck coupling of this compound is depicted below. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable organic solvent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 This compound plus1 + c1 Pd Catalyst (e.g., Pd(OAc)2) r1->c1 r2 Aryl/Vinyl Halide (R-X) r2->c1 p1 4-Aryl/Vinyl-1-N-Boc-1,2,3,6-tetrahydropyridine c1->p1 c2 Ligand (e.g., PPh3) c3 Base (e.g., Et3N) c4 Solvent (e.g., DMF)

Caption: General Heck Coupling Reaction Scheme.

Key Experimental Parameters and Optimization

The success of the Heck coupling reaction with this compound is highly dependent on the careful selection of several key parameters. Optimization of these conditions is often necessary to achieve high yields and selectivity.

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor. Other palladium sources such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can also be employed. Catalyst loading typically ranges from 1-5 mol%.

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice. For more challenging substrates or to improve yields, other ligands such as tri(o-tolyl)phosphine or bidentate phosphines like BINAP may be beneficial.

  • Base: An organic or inorganic base is required to neutralize the hydrogen halide generated during the reaction. Triethylamine (Et₃N) is a common and effective organic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used.

  • Solvent: Polar aprotic solvents are generally preferred for Heck reactions. N,N-Dimethylformamide (DMF) is a widely used solvent that effectively dissolves the reactants and facilitates the reaction. Other suitable solvents include acetonitrile (MeCN) and N-methyl-2-pyrrolidone (NMP).

  • Temperature: The reaction temperature significantly influences the reaction rate. Temperatures typically range from 80 °C to 120 °C. Higher temperatures may be required for less reactive aryl halides.

  • Aryl/Vinyl Halide: The reactivity of the halide partner follows the general trend I > Br > Cl. Aryl iodides and bromides are the most common substrates. Electron-withdrawing groups on the aryl halide generally accelerate the reaction, while electron-donating groups can slow it down.

Tabulated Quantitative Data

The following table summarizes representative quantitative data for the Heck coupling of this compound with various aryl halides, compiled from literature sources.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001285
24-IodotoluenePd(OAc)₂ (1.5)P(o-tol)₃ (3)K₂CO₃ (2)DMF1101678
31-Bromo-4-nitrobenzenePd(OAc)₂ (1)PPh₃ (2)Et₃N (2)MeCN80892
43-BromopyridinePd₂(dba)₃ (1)BINAP (2)Cs₂CO₃ (2)Toluene1002465
54-BromoanisolePd(OAc)₂ (3)PPh₃ (6)Et₃N (2.5)NMP1202472

Detailed Experimental Protocols

Protocol 1: Heck Coupling of this compound with 4-Bromoacetophenone

Materials:

  • This compound (1.0 equiv)

  • 4-Bromoacetophenone (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoacetophenone, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe, followed by the addition of triethylamine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(4-acetylphenyl)-1-N-Boc-1,2,3,6-tetrahydropyridine.

Protocol 2: Heck Coupling of this compound with 1-Bromo-4-nitrobenzene

Materials:

  • This compound (1.0 equiv)

  • 1-Bromo-4-nitrobenzene (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • Triphenylphosphine (PPh₃) (0.02 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk tube under an argon atmosphere, combine this compound, 1-bromo-4-nitrobenzene, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous acetonitrile and triethylamine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in an oil bath with stirring.

  • After 8 hours, or once the reaction is deemed complete by TLC analysis, cool the mixture to ambient temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • The residue is then redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-(4-nitrophenyl)-1-N-Boc-1,2,3,6-tetrahydropyridine.

Logical Workflow of the Heck Coupling Reaction

The following diagram illustrates the logical workflow of a typical Heck coupling experiment involving this compound.

G A Reactant & Catalyst Preparation B Inert Atmosphere Setup A->B C Solvent & Base Addition B->C D Heating & Reaction Monitoring C->D E Work-up & Extraction D->E F Purification E->F G Product Characterization F->G G pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-X(L2) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene [Ar-Pd(II)-alkene(L2)]+X- pd2_aryl->pd2_alkene Alkene Coordination pd2_alkyl R-Pd(II)-X(L2) pd2_alkene->pd2_alkyl Migratory Insertion pd2_hydrido H-Pd(II)-X(L2) pd2_alkyl->pd2_hydrido β-Hydride Elimination pd2_hydrido->pd0 Reductive Elimination (+ Base, - HBX)

Application Notes and Protocols: Suzuki Cross-Coupling of Borylated 1-N-Boc-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become an indispensable tool in the pharmaceutical industry for the construction of complex molecular architectures, including biaryl and heteroaryl structures prevalent in many drug candidates.[1][2]

This application note provides a detailed protocol for the Suzuki cross-coupling of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate, a versatile building block for the synthesis of 4-aryl-1,2,3,6-tetrahydropyridine derivatives. These products are valuable intermediates in drug discovery, serving as precursors to a wide range of biologically active compounds. The N-Boc protecting group offers stability during the coupling reaction and can be readily removed under acidic conditions for further functionalization.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition pos1 Oxidative Addition PdII_RX R¹-Pd(II)Ln-X Transmetalation Transmetalation pos2 Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² RedElim Reductive Elimination Product R¹-R² PdII_R1R2->Product pos3 Reductive Elimination Product->Pd0 Boronate R²-B(OR)₂ Borate [R²-B(OR)₂(OH)]⁻ Boronate->Borate Base Base (e.g., OH⁻) ArylHalide R¹-X ArylHalide->PdII_RX Borate->PdII_R1R2 Experimental_Workflow Start Start Setup Reaction Setup: - Add boronic ester, aryl halide, catalyst, base, and solvent to a flame-dried flask. Start->Setup Degas Degas the reaction mixture (e.g., by bubbling with argon). Setup->Degas Heat Heat the reaction mixture to the specified temperature. Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Workup Aqueous Workup: - Cool to room temperature. - Quench the reaction. - Extract with an organic solvent. Monitor->Workup Reaction Complete Purify Purification: - Dry the organic layer. - Concentrate in vacuo. - Purify by flash column chromatography. Workup->Purify Characterize Characterize the pure product (NMR, MS, etc.). Purify->Characterize End End Characterize->End

References

Application Notes and Protocols for the Deprotection of the Boc Group from 1-N-Boc-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] 1-N-Boc-3,4-dihydro-2H-pyridine is a valuable heterocyclic building block in medicinal chemistry. The efficient deprotection of its Boc group is a critical step in the synthesis of more complex nitrogen-containing scaffolds.

This document provides detailed protocols for the acidic deprotection of this compound, presents a comparison of common methods, and discusses alternative, milder procedures suitable for sensitive substrates.

Mechanism of Acidic Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed process. The reaction is initiated by the protonation of the Boc group's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine as an ammonium salt.[3]

cluster_reagents Reagents cluster_products Products reagent Acid (H⁺) substrate This compound product 3,4-dihydro-2H-pyridinium salt substrate->product Deprotection co2 CO₂ isobutylene Isobutylene start Start dissolve 1. Dissolve Substrate in Anhydrous Solvent start->dissolve add_reagent 2. Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) dissolve->add_reagent react 3. Stir at Specified Temperature and Time add_reagent->react monitor 4. Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup 5. Reaction Work-up (Neutralization, Extraction) monitor->workup Reaction Complete purify 6. Purification (Precipitation/Filtration, Chromatography) workup->purify end End (Isolated Product) purify->end

References

Functionalization of the Double Bond in 1-N-Boc-3,4-dihydro-2H-pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the double bond in 1-N-Boc-3,4-dihydro-2H-pyridine. This versatile building block is a key intermediate in the synthesis of substituted piperidines, a privileged scaffold in medicinal chemistry due to its prevalence in a wide range of pharmaceuticals. The functionalization of the endocyclic double bond allows for the introduction of diverse functional groups with precise stereochemical control, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Introduction

The piperidine moiety is a core structural feature of numerous FDA-approved drugs and biologically active natural products. The ability to strategically functionalize the piperidine ring is therefore of significant interest in drug discovery and development. This compound serves as a valuable precursor to a variety of substituted piperidines through reactions targeting its carbon-carbon double bond. This document outlines key methodologies for the functionalization of this double bond, including hydrogenation, dihydroxylation, epoxidation, and hydroboration-oxidation, providing detailed experimental protocols and comparative data.

Reaction Pathways Overview

The following diagram illustrates the primary pathways for the functionalization of the double bond in this compound.

G start This compound h2 Hydrogenation start->h2 H2, Catalyst dih Dihydroxylation start->dih OsO4, NMO epo Epoxidation start->epo m-CPBA hydro Hydroboration-Oxidation start->hydro 1. BH3-THF 2. H2O2, NaOH prod_h2 1-N-Boc-piperidine h2->prod_h2 prod_dih 1-N-Boc-3,4-dihydroxypiperidine dih->prod_dih prod_epo 1-N-Boc-3,4-epoxypiperidine epo->prod_epo prod_hydro 1-N-Boc-4-hydroxypiperidine hydro->prod_hydro

Caption: Key functionalization reactions of this compound.

Data Summary

The following table summarizes typical yields and stereoselectivities for the described functionalization reactions. Note that specific results may vary depending on the exact reaction conditions and catalysts used.

Functionalization ReactionReagents/CatalystProductTypical Yield (%)Diastereoselectivity/Enantioselectivity
Hydrogenation H₂, Pd/C1-N-Boc-piperidine>95%N/A
Hydrogenation H₂, PtO₂ in AcOH1-N-Boc-piperidine>90%N/A
Asymmetric Dihydroxylation AD-mix-β(3R,4S)-1-N-Boc-3,4-dihydroxypiperidine85-95%>95% ee
Asymmetric Dihydroxylation AD-mix-α(3S,4R)-1-N-Boc-3,4-dihydroxypiperidine85-95%>95% ee
Epoxidation m-CPBA1-N-Boc-3,4-epoxypiperidine80-90%Racemic
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOH1-N-Boc-4-hydroxypiperidine75-85%Anti-Markovnikov, syn-addition

Experimental Protocols

Catalytic Hydrogenation

This protocol describes the saturation of the double bond to yield the corresponding protected piperidine.

Workflow:

G sub Dissolve this compound in Solvent cat Add Catalyst (e.g., Pd/C) sub->cat react Pressurize with H2 and Stir cat->react workup Filter Catalyst and Concentrate react->workup product 1-N-Boc-piperidine workup->product

Caption: Workflow for the catalytic hydrogenation of this compound.

Protocol:

  • Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert atmosphere. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 1-N-Boc-piperidine, which can be further purified by column chromatography if necessary.

Asymmetric Dihydroxylation (Sharpless Dihydroxylation)

This protocol allows for the stereoselective synthesis of cis-diols. The choice of AD-mix-α or AD-mix-β determines the enantiomer of the product.

Workflow:

G admix Prepare a solution of AD-mix in t-BuOH/H2O cool Cool the mixture to 0 °C admix->cool add_sub Add this compound cool->add_sub stir Stir at 0 °C until reaction is complete add_sub->stir quench Quench with sodium sulfite stir->quench extract Extract with an organic solvent quench->extract purify Purify by chromatography extract->purify product 1-N-Boc-3,4-dihydroxypiperidine purify->product G sub Dissolve this compound in CH2Cl2 cool Cool the solution to 0 °C sub->cool add_mcpba Add m-CPBA portion-wise cool->add_mcpba stir Stir at 0 °C to room temperature add_mcpba->stir workup Wash with NaHCO3 and Na2S2O3 stir->workup purify Purify by chromatography workup->purify product 1-N-Boc-3,4-epoxypiperidine purify->product G sub Dissolve Substrate in THF at 0 °C hydro Add BH3-THF dropwise sub->hydro stir_hydro Stir at RT hydro->stir_hydro oxidize Add NaOH and H2O2 at 0 °C stir_hydro->oxidize stir_oxidize Stir at RT oxidize->stir_oxidize extract Extract with Ethyl Acetate stir_oxidize->extract purify Purify by Chromatography extract->purify product 1-N-Boc-4-hydroxypiperidine purify->product

The Versatile Scaffold: 1-N-Boc-3,4-dihydro-2H-pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a gateway to diverse and biologically active compounds is paramount. Among these, the 1-N-Boc-3,4-dihydro-2H-pyridine core has emerged as a particularly valuable building block. Its unique combination of a protected nitrogen atom and a reactive double bond within a six-membered ring offers medicinal chemists a versatile platform for the synthesis of a wide array of intricate molecules, including potent kinase inhibitors and centrally active agents. This application note delves into the multifaceted role of this scaffold, providing detailed protocols for its functionalization and summarizing key data on the biological activities of its derivatives.

Application Notes

The this compound scaffold, a type of tetrahydropyridine derivative, is recognized as a "privileged structure" in drug discovery. This designation stems from its recurring presence in numerous natural products and clinically approved drugs, highlighting its inherent ability to interact with various biological targets. The Boc (tert-butyloxycarbonyl) protecting group provides stability and allows for controlled, stepwise functionalization of the molecule. The endocyclic double bond is amenable to a variety of chemical transformations, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including but not limited to, antibacterial, anticancer, and anti-inflammatory properties.[1][2] Of particular note is its utility in the development of kinase inhibitors and compounds targeting the central nervous system (CNS). The tetrahydropyridine motif can be found in molecules designed to modulate key signaling pathways implicated in cancer and neurological disorders.[3][4]

Key Synthetic Applications:

  • Cross-Coupling Reactions: The vinylogous nature of the double bond allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These methods are instrumental in forming carbon-carbon bonds, enabling the attachment of various aryl and vinyl groups to the tetrahydropyridine ring.

  • Piperidine Synthesis: The double bond can be readily reduced to afford substituted piperidines, a ubiquitous scaffold in pharmaceuticals. Furthermore, the double bond can be functionalized prior to reduction, leading to a diverse array of stereochemically rich piperidine derivatives.

  • Deprotection and Further Functionalization: The Boc group can be efficiently removed under acidic conditions, unmasking the secondary amine for subsequent reactions, such as acylation, alkylation, or sulfonylation, further expanding the chemical space accessible from this scaffold.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce an aryl substituent at the 5-position of the tetrahydropyridine ring.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the arylboronic acid or ester (1.5 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.10 equiv.) to the flask under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1-N-Boc-3,4-dihydro-2H-pyridine.

Protocol 2: Heck Reaction of this compound with Vinyl Compounds

This protocol outlines a general procedure for the Heck reaction to introduce a vinyl substituent at the 5-position of the tetrahydropyridine ring.

Materials:

  • This compound

  • Vinyl compound (e.g., acrylate, styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., Et₃N, DIPEA)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst (0.02-0.05 equiv.) and the phosphine ligand (0.04-0.10 equiv.) under an inert atmosphere.

  • Add the anhydrous solvent and stir for 10-15 minutes.

  • Add this compound (1.0 equiv.), the vinyl compound (1.5 equiv.), and the base (2.0 equiv.).

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free secondary amine.

Materials:

  • N-Boc protected tetrahydropyridine derivative

  • Acidic solution (e.g., 4M HCl in dioxane, or trifluoroacetic acid (TFA) in dichloromethane (DCM))

  • Anhydrous solvent (e.g., dioxane, DCM)

Procedure:

  • Dissolve the N-Boc protected compound in the anhydrous solvent.

  • Add the acidic solution (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride or trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free amine.

Quantitative Data

The following tables summarize representative quantitative data for reactions involving the this compound scaffold and the biological activity of its derivatives.

Reaction TypeStarting MaterialProductCatalystBaseSolventYield (%)
Suzuki Coupling 1-N-Boc-5-bromo-3,4-dihydro-2H-pyridine1-N-Boc-5-(4-methoxyphenyl)-3,4-dihydro-2H-pyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O85
Heck Reaction This compound1-N-Boc-5-styryl-3,4-dihydro-2H-pyridinePd(OAc)₂/PPh₃Et₃NDMF78
Hydrogenation 1-N-Boc-5-phenyl-3,4-dihydro-2H-pyridine1-N-Boc-3-phenylpiperidinePd/C-Methanol>95
Compound ClassTargetIC₅₀ / EC₅₀ (nM)Cell Line
Tetrahydropyridine Derivative ITK870Jurkat
Piperidine Derivative M₄ Receptor Antagonist380-
Pyrido[4,3-b]indole CFTR Potentiator22-

Visualizations

Signaling Pathways and Experimental Workflows

G General Kinase Signaling Pathway extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) extracellular->receptor Binds adaptor Adaptor Proteins (e.g., GRB2, Shc) receptor->adaptor Activates ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway adaptor->ras_raf_mek_erk Initiates pi3k_akt_mtor PI3K-AKT-mTOR Pathway adaptor->pi3k_akt_mtor Initiates cellular_response Cellular Response (Proliferation, Survival, etc.) ras_raf_mek_erk->cellular_response pi3k_akt_mtor->cellular_response inhibitor Kinase Inhibitor (Derived from Scaffold) inhibitor->receptor Inhibits G Synthetic Workflow for Functionalization start This compound suzuki Suzuki Coupling (Aryl Halide, Boronic Acid, Pd Catalyst) start->suzuki heck Heck Reaction (Vinyl Compound, Pd Catalyst) start->heck reduction Hydrogenation (e.g., H₂, Pd/C) suzuki->reduction heck->reduction deprotection N-Boc Deprotection (e.g., TFA or HCl) reduction->deprotection functionalization Further Functionalization (Acylation, Alkylation, etc.) deprotection->functionalization final_product Bioactive Molecule functionalization->final_product

References

Application Notes and Protocols: One-Pot Synthesis of Substituted Pyridines from 1-N-Boc-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active compounds. This document details a conceptual one-pot methodology for the synthesis of substituted pyridines starting from the readily available building block, 1-N-Boc-3,4-dihydro-2H-pyridine. This approach combines N-Boc deprotection, oxidation, and aromatization in a single reaction vessel, thereby improving efficiency by reducing the need for intermediate isolation and purification steps. Detailed experimental protocols, data presentation in tabular format, and workflow diagrams are provided to facilitate the application of this synthetic strategy.

Introduction

Pyridine scaffolds are integral to numerous pharmaceuticals, agrochemicals, and functional materials. Traditional multi-step syntheses of substituted pyridines can be time-consuming and generate significant chemical waste. One-pot reactions, wherein multiple synthetic transformations are carried out in a single reactor, offer a more streamlined and environmentally benign alternative. The starting material, this compound, is a stable and accessible cyclic enamine that serves as a versatile precursor to the pyridine core. The tert-butyloxycarbonyl (Boc) protecting group can be removed under acidic conditions, unmasking the nitrogen for subsequent transformations. The partially saturated ring can then be oxidized to achieve aromaticity. This application note outlines a proposed one-pot procedure to achieve this transformation efficiently.

Proposed One-Pot Synthetic Strategy

The proposed one-pot synthesis involves a tandem reaction sequence initiated by the in situ deprotection of the N-Boc group, followed by oxidation (aromatization) of the resulting tetrahydropyridine intermediate. The introduction of substituents can be envisioned to occur on the fully aromatized pyridine ring or on a partially oxidized intermediate, depending on the chosen reaction conditions and reagents.

A plausible reaction pathway involves the following key steps:

  • Acid-mediated N-Boc Deprotection: Treatment with a suitable acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), cleaves the Boc group to generate the 1,2,3,4-tetrahydropyridinium salt.

  • Oxidation/Aromatization: An oxidizing agent present in the same pot converts the tetrahydropyridine intermediate to the corresponding pyridine. A variety of oxidizing agents can be employed for the aromatization of dihydropyridine systems, and their compatibility with the deprotection step is crucial for a successful one-pot process.

Experimental Protocols

Protocol 1: One-Pot Deprotection and Aromatization using an Oxidizing Agent

This protocol describes a general procedure for the one-pot synthesis of pyridine from this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Manganese dioxide (MnO₂))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the oxidizing agent (e.g., DDQ, 1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add trifluoroacetic acid (TFA, 2.0 mmol) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired substituted pyridine.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed one-pot synthesis with different oxidizing agents. The yields are illustrative and would need to be confirmed experimentally.

EntryOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
1DDQDCM25485
2MnO₂Chloroform601270
3Activated Carbon/AirToluene1102465

Visualizations

Logical Workflow of the One-Pot Synthesis

OnePotSynthesis start Start: this compound deprotection N-Boc Deprotection (e.g., TFA) start->deprotection Add Acid intermediate 1,2,3,4-Tetrahydropyridine Intermediate deprotection->intermediate oxidation Oxidation/Aromatization (e.g., DDQ) intermediate->oxidation Add Oxidant product Substituted Pyridine oxidation->product ReactionPathway cluster_reaction One-Pot Reaction Vessel reactant This compound deprotection_step Boc Group Cleavage reactant->deprotection_step acid Acid (TFA) acid->deprotection_step oxidant Oxidant (DDQ) aromatization_step Dehydrogenation & Aromatization oxidant->aromatization_step deprotection_step->aromatization_step Intermediate Formation product Final Pyridine Product aromatization_step->product

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are three main synthetic strategies for the synthesis of this compound:

  • Partial Reduction of N-Boc-glutarimide: This is a common method that utilizes a reducing agent, such as Schwartz's reagent (Cp₂ZrHCl), to selectively reduce one of the carbonyl groups of N-Boc-glutarimide.

  • Ring-Closing Metathesis (RCM): This approach involves the use of a ruthenium-based catalyst, such as Grubbs catalyst, to cyclize a suitable N-Boc protected acyclic diene precursor.

  • Partial Reduction of an N-Boc-pyridinium salt: This method involves the activation of pyridine by N-Boc protection to form a pyridinium salt, followed by selective reduction using a hydride source like sodium borohydride.

Q2: I am having difficulty purifying my final product by column chromatography. What are some common issues and solutions?

A2: Purification of pyridine derivatives can be challenging due to their basicity, which can lead to tailing on silica gel columns. Here are some troubleshooting tips:

  • Tailing on Silica Gel: The basic nitrogen atom in the dihydropyridine ring can interact strongly with the acidic silanol groups on the silica surface, causing broad peaks and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system.[1]

  • Co-elution with Byproducts: If your product co-elutes with impurities, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

  • Product Degradation: If you suspect your product is degrading on the column, consider using a less acidic stationary phase or neutralizing the silica gel before use.

Q3: My reaction is highly exothermic and difficult to control. How can I manage this?

A3: Exothermic reactions can pose safety risks and lead to the formation of degradation products. To manage thermal runaway, consider the following strategies:

  • Slow Addition of Reagents: Adding one of the reactants dropwise over an extended period can help to control the rate of heat generation.[1]

  • Efficient Cooling: Utilize an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.[1]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[1]

Troubleshooting Guides

Method 1: Partial Reduction of N-Boc-Glutarimide using Schwartz's Reagent

Problem: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Schwartz's Reagent Schwartz's reagent is sensitive to air and moisture. Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored reagent. Consider preparing the reagent in situ.
Poor Quality Starting Material Impurities in the N-Boc-glutarimide can interfere with the reaction. Ensure the starting material is pure and dry.
Incorrect Stoichiometry The stoichiometry of Schwartz's reagent is critical. Perform small-scale optimization experiments to determine the optimal molar ratio of the reagent to the substrate.
Reaction Temperature Too Low While the reaction is typically run at room temperature, gentle heating may be required for less reactive substrates. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.

Problem: Formation of Multiple Products

Possible Cause Troubleshooting Steps
Over-reduction Over-reduction can lead to the formation of the fully saturated N-Boc-piperidine. Use the minimum effective amount of Schwartz's reagent and monitor the reaction closely to stop it upon consumption of the starting material.
Formation of Amine Byproducts Incomplete reaction or side reactions can lead to the formation of amine byproducts. Ensure the reaction goes to completion and consider a modified work-up procedure to remove basic impurities.
Method 2: Ring-Closing Metathesis (RCM)

Problem: Low Conversion or No Reaction

Possible Cause Troubleshooting Steps
Catalyst Deactivation Grubbs catalysts can be sensitive to impurities in the solvent and substrate. Use freshly distilled, degassed solvents and purified starting materials. The presence of basic amines can also deactivate the catalyst.
Incorrect Catalyst Choice Different generations of Grubbs catalysts have varying activities and stabilities. For electron-rich amine substrates, a more robust catalyst may be required. Consider screening different Grubbs catalysts (e.g., 1st, 2nd, or 3rd generation).[2]
Low Reaction Concentration RCM reactions are often performed at high dilution to favor intramolecular cyclization over intermolecular polymerization. Optimize the substrate concentration.

Problem: Formation of Dimer or Polymer

Possible Cause Troubleshooting Steps
High Reaction Concentration As mentioned above, high concentrations can favor intermolecular reactions. Perform the reaction at a lower concentration.
Slow Catalyst Initiation If the rate of intermolecular reaction is faster than the intramolecular cyclization, oligomerization can occur. Consider a catalyst with a faster initiation rate.
Method 3: Partial Reduction of N-Boc-Pyridinium Salt

Problem: Over-reduction to N-Boc-piperidine

Possible Cause Troubleshooting Steps
Excess Reducing Agent The amount of sodium borohydride is critical for selective reduction. Use a stoichiometric or slightly sub-stoichiometric amount of the reducing agent.
Reaction Temperature Too High Higher temperatures can favor over-reduction. Perform the reaction at a low temperature (e.g., 0 °C or -78 °C) and monitor the progress carefully.

Problem: Low Yield or Incomplete Reaction

Possible Cause Troubleshooting Steps
Poor Quality Pyridinium Salt Ensure the N-Boc-pyridinium salt is pure and dry before use.
Insufficient Activation The pyridine ring must be sufficiently activated for the reduction to occur. Ensure complete formation of the pyridinium salt.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Typical Reagents Typical Yield (%) Reaction Time Reaction Temperature Key Advantages Key Disadvantages
Partial Reduction of N-Boc-Glutarimide Schwartz's reagent (Cp₂ZrHCl)60-851-4 hoursRoom TemperatureHigh chemoselectivity, mild conditions.Air and moisture sensitive reagent, cost of reagent.
Ring-Closing Metathesis (RCM) Grubbs Catalyst (e.g., 2nd Gen)70-952-12 hoursRoom Temp. to 40 °CHigh functional group tolerance, high yield.Catalyst cost, requires dilute conditions, potential for oligomerization.
Partial Reduction of N-Boc-Pyridinium Salt NaBH₄50-751-3 hours0 °C to Room Temp.Readily available and inexpensive reagents.Potential for over-reduction, regioselectivity issues.

Note: Yields and reaction conditions are representative and may vary depending on the specific substrate and experimental setup.

Experimental Protocols

Protocol 1: Synthesis via Partial Reduction of N-Boc-Glutarimide

This protocol is a general guideline for the reduction of N-Boc-glutarimide using Schwartz's reagent.

Materials:

  • N-Boc-glutarimide

  • Schwartz's reagent (Cp₂ZrHCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Silica gel

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-glutarimide (1.0 equiv) in anhydrous THF.

  • In a separate flask, prepare a solution of Schwartz's reagent (1.5 - 2.5 equiv) in anhydrous THF.

  • Slowly add the Schwartz's reagent solution to the N-Boc-glutarimide solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 0.1% triethylamine to prevent tailing) to afford this compound.

Protocol 2: Synthesis via Ring-Closing Metathesis (RCM)

This protocol outlines a general procedure for the RCM of a suitable diene precursor.

Materials:

  • N-Boc-N,N-diallylamine (or other suitable diene)

  • Grubbs Catalyst (e.g., 2nd Generation)

  • Anhydrous and degassed Dichloromethane (DCM) or Toluene

  • Inert atmosphere setup

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-Boc protected diene (1.0 equiv) in anhydrous and degassed solvent to a concentration of 0.01-0.1 M.

  • Add the Grubbs catalyst (1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC or GC-MS.

  • The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Inert Atmosphere Establish Inert Atmosphere Start->Inert Atmosphere Dissolve Substrate Dissolve Starting Material in Anhydrous Solvent Add Reagent Add Reagent/Catalyst Dissolve Substrate->Add Reagent Inert Atmosphere->Dissolve Substrate Monitor Progress Monitor Reaction (TLC, LC-MS) Add Reagent->Monitor Progress Reaction Complete? Reaction Complete? Monitor Progress->Reaction Complete? Reaction Complete?->Monitor Progress No Quench Quench Reaction Reaction Complete?->Quench Yes Extraction Aqueous Work-up & Extraction Quench->Extraction Dry & Concentrate Dry Organic Layer & Concentrate Extraction->Dry & Concentrate Purification Column Chromatography Dry & Concentrate->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Low Yield Low Yield Check Reagent Quality Verify Reagent/Catalyst Activity and Purity Low Yield->Check Reagent Quality Check Starting Material Confirm Starting Material Purity Low Yield->Check Starting Material Optimize Conditions Optimize Reaction Conditions (Temp, Conc, Stoichiometry) Low Yield->Optimize Conditions Analyze Byproducts Identify Side Products (NMR, MS) Optimize Conditions->Analyze Byproducts

Caption: Troubleshooting logic for addressing low reaction yields.

References

Common side products in 1-N-Boc-3,4-dihydro-2H-pyridine reactions and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-N-Boc-3,4-dihydro-2H-pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during experiments with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: The primary side reactions stem from the reactivity of the enamine-like double bond and the lability of the Boc protecting group. Common issues include isomerization of the double bond, over-reduction, and unwanted side reactions during functionalization attempts at other positions on the piperidine ring.

Q2: My reaction is not going to completion, or I am seeing a significant amount of starting material remaining. What could be the cause?

A2: Incomplete conversion can be due to several factors, including insufficient reagent stoichiometry, low reaction temperature, or catalyst deactivation. For reactions involving the double bond, steric hindrance from the Boc group can also slow down the reaction rate.

Q3: I am observing the formation of N-Boc-piperidine as a byproduct. What is causing this?

A3: The formation of N-Boc-piperidine indicates that the double bond of your starting material has been reduced. This is a common side product in reactions intended to functionalize other parts of the molecule, especially when using reducing agents or certain catalytic systems that can promote hydrogenation.

Q4: After my reaction, I have a product that appears to be the deprotected piperidine derivative. Why did the Boc group get removed?

A4: The Boc (tert-butyloxycarbonyl) group is sensitive to acidic conditions. If your reaction conditions are acidic, or if acidic byproducts are generated during the reaction, you may observe partial or complete deprotection.

Troubleshooting Guide

Issue 1: Isomerization of the Double Bond

Symptom: You observe the formation of an isomeric product, likely 1-N-Boc-1,2,3,4-tetrahydropyridine or 1-N-Boc-1,2,5,6-tetrahydropyridine.

Likely Cause: The double bond in this compound can migrate under both acidic and basic conditions, or at elevated temperatures. This isomerization leads to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

Solutions:

  • Maintain Neutral pH: Use buffered reaction conditions to avoid extremes of pH.

  • Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Base/Acid: If a base or acid is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a mild Lewis acid.

Issue 2: Unwanted Reduction of the Double Bond

Symptom: Formation of N-Boc-piperidine is observed alongside the desired product.

Likely Cause: This is common in catalytic reactions, such as Heck coupling or hydrogenation, where the catalyst can also facilitate the reduction of the double bond.

Solutions:

  • Catalyst Selection: Choose a catalyst that is more selective for the desired transformation. For example, in a Heck reaction, the choice of phosphine ligand can influence the selectivity.

  • Control of Hydrogen Source: In reactions that do not intentionally use hydrogen gas, other components of the reaction mixture (e.g., solvents like isopropanol, or additives like formic acid) can act as hydrogen donors in the presence of a suitable catalyst. Consider using a non-protic solvent.

Issue 3: Michael Addition Side Products

Symptom: When reacting this compound with nucleophiles, you observe addition to the 4-position of the ring.

Likely Cause: The enamine-like double bond is susceptible to Michael addition by nucleophiles, especially under conjugate addition conditions.

Solutions:

  • Use of Harder Nucleophiles: If the desired reaction is at another position (e.g., deprotonation at an adjacent carbon), consider using a "harder" organometallic reagent (like an organolithium) which may favor deprotonation over conjugate addition.

  • Protecting Group Strategy: In some cases, temporary protection of the double bond via a reversible reaction might be a viable, albeit more complex, strategy.

Quantitative Data Summary

The following table summarizes the impact of reaction conditions on product distribution in a hypothetical catalytic reaction.

Catalyst SystemTemperature (°C)Desired Product Yield (%)Isomerization (%)Over-reduction (%)
Pd(OAc)₂ / PPh₃80751510
Pd(OAc)₂ / P(o-tol)₃8085510
Pd(OAc)₂ / PPh₃100602515
RhCl(PPh₃)₃6050545

Experimental Protocols

Protocol 1: Minimizing Isomerization during a Heck Reaction

This protocol provides a method to perform a Heck reaction on a substrate containing the this compound moiety while minimizing isomerization.

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the aryl halide (1.0 eq), this compound (1.2 eq), and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DMF.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.1 eq).

  • Reaction Execution: Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS. Avoid higher temperatures to minimize isomerization.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizations

Reaction_Pathways This compound This compound Desired_Product Desired_Product This compound->Desired_Product Desired Reaction Isomerized_Product Isomerized_Product This compound->Isomerized_Product Acid/Base or Heat Reduced_Product Reduced_Product This compound->Reduced_Product Reducing Conditions Michael_Addition_Product Michael_Addition_Product This compound->Michael_Addition_Product Nucleophile Troubleshooting_Workflow start Reaction Issue Observed symptom1 Multiple Isomers Detected? start->symptom1 symptom2 Over-reduction (N-Boc-piperidine) Observed? symptom1->symptom2 No solution1 Control pH Lower Temperature symptom1->solution1 Yes symptom3 Unexpected Addition Product? symptom2->symptom3 No solution2 Change Catalyst/ Ligand Use Aprotic Solvent symptom2->solution2 Yes solution3 Use 'Harder' Nucleophile symptom3->solution3 Yes end Optimized Reaction symptom3->end No solution1->end solution2->end solution3->end

Technical Support Center: Purification of Crude 1-N-Boc-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-N-Boc-3,4-dihydro-2H-pyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective method for the purification of this compound is flash column chromatography on silica gel.[1][2][3] Other potential, though less commonly cited for this specific compound, purification techniques include acid-base extraction and recrystallization, which are generally applicable to N-Boc protected amines.[4][5]

Q2: What are the potential impurities in crude this compound?

A2: Common impurities may include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential byproducts could arise from incomplete reactions or side reactions. For instance, in syntheses involving the protection of the corresponding amine, unreacted amine or excess di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts may be present.[4]

Q3: Is this compound stable during purification?

A3: The N-Boc protecting group is generally stable under neutral and basic conditions but is sensitive to acid.[6][7] Prolonged exposure to acidic conditions, which can be present on silica gel, may lead to partial deprotection. Therefore, it is advisable to use a neutral stationary phase or to proceed with the purification efficiently.

Q4: How should I store the purified this compound?

A4: For long-term stability, it is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at 2-8°C.

Troubleshooting Guides

Flash Column Chromatography

Problem: My compound is not separating well from impurities on the TLC plate.

  • Possible Cause: The solvent system (mobile phase) is not optimal.

  • Solution:

    • Adjust Polarity: Systematically vary the ratio of your eluents. For N-Boc protected amines, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[2][3]

    • Try Different Solvents: If adjusting the ratio is insufficient, consider using a different solvent system. For example, replacing ethyl acetate with diethyl ether or adding a small percentage of a more polar solvent like methanol could improve separation.

    • Use Additives: For basic compounds, adding a small amount of a base like triethylamine (e.g., 1%) to the eluent can improve peak shape and reduce tailing on the silica gel column.[8]

Problem: The purified fractions show the presence of multiple compounds, or the yield is very low.

  • Possible Cause: Co-elution of impurities with the product or degradation of the product on the column.

  • Solution:

    • Optimize Gradient Elution: If using a gradient, ensure it is not too steep. A shallower gradient can improve the resolution between closely eluting compounds.[1]

    • Check for Degradation: Analyze a sample of the crude material and the purified fractions by NMR or LC-MS to check for the appearance of new signals that might indicate degradation. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina.[5]

    • Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band to prevent band broadening.[1]

General Troubleshooting

Problem: The final product is an oil and will not solidify.

  • Possible Cause: Presence of residual solvents or impurities. The compound itself is a liquid at room temperature.

  • Solution:

    • Thorough Solvent Removal: Ensure all solvents are removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.[4]

    • Trituration: Attempt to induce solidification or remove oily impurities by stirring the product vigorously with a non-polar solvent in which the product is insoluble, such as cold hexanes or pentane.[4]

Data Presentation

Table 1: Typical Parameters for Flash Column Chromatography of N-Boc Protected Amines

ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for most applications.[8]
Mobile Phase Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl AcetateStart with a low polarity mixture (e.g., 9:1) and gradually increase the polarity.[2][3]
TLC Visualization UV light (if applicable), Iodine, or specific stains (e.g., ninhydrin for deprotected amine)Helps in identifying the product-containing fractions.
Additive ~1% TriethylamineCan be added to the eluent to prevent tailing of basic compounds.[8]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).[1]

  • Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be wet-packed with the initial, low-polarity mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity of the mobile phase to elute the desired compound.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow crude Crude Product tlc TLC Analysis (Optimize Solvent System) crude->tlc column Flash Column Chromatography tlc->column fractions Collect Fractions column->fractions analyze Analyze Fractions (TLC) fractions->analyze analyze->fractions Re-analyze pool Pool Pure Fractions analyze->pool Fractions Pure evaporate Solvent Evaporation pool->evaporate pure Pure Product evaporate->pure

Caption: A typical workflow for the purification of this compound using flash column chromatography.

TroubleshootingTree cluster_chromatography Column Chromatography cluster_product Final Product start Purification Issue poor_sep Poor Separation start->poor_sep low_yield Low Yield / Degradation start->low_yield oily_prod Product is an Oil start->oily_prod sol_sys Adjust Solvent Polarity poor_sep->sol_sys additives Add Triethylamine poor_sep->additives change_stationary Use Alumina low_yield->change_stationary shallow_grad Use Shallower Gradient low_yield->shallow_grad remove_solvent High Vacuum Drying oily_prod->remove_solvent triturate Triturate with Hexanes oily_prod->triturate

Caption: A troubleshooting decision tree for common issues encountered during the purification of this compound.

References

Issues with the stability of 1-N-Boc-3,4-dihydro-2H-pyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-N-Boc-3,4-dihydro-2H-pyridine during storage. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: The main stability concerns for this compound are its susceptibility to degradation through two primary pathways:

  • Aromatization: The dihydropyridine ring is prone to oxidation, leading to the formation of the corresponding pyridine analog, 1-N-Boc-pyridine. This can be initiated by exposure to air (oxygen) and light.

  • Deprotection: The N-Boc (tert-butoxycarbonyl) protecting group is labile under acidic conditions, which can lead to its cleavage and the formation of 3,4-dihydro-2H-pyridine.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool, at 2-8°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protected from light in an amber-colored vial or container.

  • Moisture: In a tightly sealed container to prevent hydrolysis of the Boc group, especially in the presence of any acidic impurities.

Q3: I've observed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as turning yellow or brown, is often an indication of degradation. This could be due to the formation of colored byproducts from the aromatization of the dihydropyridine ring or other oxidative processes. It is recommended to assess the purity of the sample using an appropriate analytical method, such as HPLC or NMR spectroscopy.

Q4: Can I store this compound in a standard laboratory freezer at -20°C?

A4: While storage at -20°C is generally acceptable and can slow down degradation processes, it is crucial to ensure the container is tightly sealed to prevent the condensation of moisture upon removal from the freezer. Repeated freeze-thaw cycles should be avoided. For long-term storage, aliquoting the compound into smaller, single-use vials is recommended.

Q5: Is this compound stable in common organic solvents?

A5: The stability of this compound in solution depends on the solvent and storage conditions. It is generally stable in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate for short periods if stored under an inert atmosphere and protected from light. However, prolonged storage in solution is not recommended. Acidic impurities in solvents can cause deprotection of the Boc group.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased purity over time, as determined by HPLC or NMR. 1. Oxidation: Exposure to air (oxygen) leading to aromatization. 2. Deprotection: Presence of acidic impurities in the storage container or atmosphere. 3. Photodegradation: Exposure to light.1. Ensure the compound is stored under an inert atmosphere (argon or nitrogen). 2. Use high-purity, acid-free storage vials. 3. Store in an amber vial or otherwise protected from light. 4. Re-purify the compound if necessary.
Appearance of a new peak in the HPLC chromatogram corresponding to a more polar compound. Deprotection: Cleavage of the Boc group, resulting in the more polar 3,4-dihydro-2H-pyridine.1. Verify the identity of the new peak by LC-MS or by comparing its retention time to a standard of 3,4-dihydro-2H-pyridine. 2. Avoid acidic conditions during storage and handling.
Appearance of a new peak in the HPLC chromatogram corresponding to a less polar compound. Aromatization: Oxidation of the dihydropyridine ring to the less polar 1-N-Boc-pyridine.1. Confirm the identity of the new peak by LC-MS or by comparing its retention time to a standard of 1-N-Boc-pyridine. 2. Strictly maintain an inert atmosphere during storage.
Inconsistent results in reactions using the stored compound. Degradation: The presence of impurities (aromatized product, deprotected amine) can interfere with subsequent reactions.1. Assess the purity of the this compound before use. 2. If purity is compromised, purify the material or use a fresh batch.

Quantitative Data Summary

The following table summarizes the expected qualitative stability of this compound under various storage conditions based on the general chemical properties of N-Boc protected amines and dihydropyridines.

Storage Condition Temperature Atmosphere Light Expected Stability (Qualitative) Potential Degradation Products
Ideal 2-8°CInert (Argon/Nitrogen)ProtectedHighMinimal
Room Temperature, Dark, Inert Atmosphere 20-25°CInert (Argon/Nitrogen)ProtectedModerateSlow aromatization and/or deprotection
Room Temperature, Air, Dark 20-25°CAir (Oxygen)ProtectedLowAromatization to 1-N-Boc-pyridine
Room Temperature, Air, Light 20-25°CAir (Oxygen)ExposedVery LowRapid aromatization and potential photodegradation
Acidic Environment (e.g., trace acid) AnyAnyAnyVery LowDeprotection to 3,4-dihydro-2H-pyridine
Basic Environment AnyAnyAnyHighGenerally stable

Experimental Protocols

Protocol for Stability Assessment of this compound by HPLC-UV

Objective: To determine the purity and assess the stability of this compound under defined storage conditions over time.

Materials:

  • This compound sample

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid (FA)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Preparation of Standard Solution (Time Point 0):

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with acetonitrile to obtain a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection: 220 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      15 10 90
      20 10 90
      21 90 10

      | 25 | 90 | 10 |

  • Stability Study Setup:

    • Aliquot the this compound sample into several vials under the desired storage conditions (e.g., 2-8°C/inert atmosphere/dark, 25°C/air/dark, 25°C/air/light).

    • At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each storage condition.

  • Sample Analysis:

    • Prepare a 0.1 mg/mL solution of the aged sample in acetonitrile.

    • Inject the sample onto the HPLC system.

  • Data Analysis:

    • Determine the purity of the sample at each time point by calculating the area percentage of the main peak.

    • Identify and quantify any degradation products by comparing their retention times to known standards (if available) or by using a relative response factor.

Visualizations

DegradationPathways cluster_main This compound cluster_aromatization Aromatization Pathway cluster_deprotection Deprotection Pathway main_compound This compound aromatized_product 1-N-Boc-Pyridine main_compound->aromatized_product Oxidation (Air/Light) deprotected_product 3,4-Dihydro-2H-pyridine main_compound->deprotected_product Acid-catalyzed Deprotection

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow start Stability Issue Observed (e.g., low purity, color change) check_purity Assess Purity by HPLC/NMR start->check_purity identify_impurities Identify Impurity Peaks (LC-MS, compare to standards) check_purity->identify_impurities is_aromatized Is the major impurity 1-N-Boc-Pyridine? identify_impurities->is_aromatized is_deprotected Is the major impurity 3,4-dihydro-2H-pyridine? identify_impurities->is_deprotected review_storage_oxidation Review Storage Conditions: - Inert atmosphere? - Protection from light? is_aromatized->review_storage_oxidation Yes re_purify Re-purify or use a fresh batch is_aromatized->re_purify No review_storage_acid Review Storage Conditions: - Acid-free vials? - Exposure to acidic vapors? is_deprotected->review_storage_acid Yes is_deprotected->re_purify No review_storage_oxidation->re_purify review_storage_acid->re_purify

Caption: Troubleshooting workflow for stability issues.

Troubleshooting low yields in the functionalization of 1-N-Boc-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1-N-Boc-3,4-dihydro-2H-pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the synthesis and functionalization of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing this compound?

A1: The most prevalent and effective strategies for functionalizing the this compound ring are centered around two main approaches:

  • Directed ortho-Metalation (DoM) followed by electrophilic quench: This involves the deprotonation at the C6 position (adjacent to the nitrogen atom) using a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then react with a variety of electrophiles to introduce a wide range of substituents.

  • Palladium-Catalyzed Cross-Coupling Reactions: While less direct for the dihydro-pyridine system itself without a handle, derivatives of this compound (e.g., those bearing a halide or triflate) can participate in various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings to form C-C, C-N, and C-O bonds.

Q2: I am observing low yields in my directed lithiation reaction. What are the potential causes?

A2: Low yields in the directed lithiation of this compound can stem from several factors.[1][2][3] Key areas to investigate include:

  • Base Strength and Steric Hindrance: The choice of organolithium base is critical. While n-BuLi is commonly used, more sterically hindered bases like s-BuLi or t-BuLi can sometimes offer better regioselectivity and yields by minimizing side reactions.[3]

  • Reaction Temperature: Lithiation reactions are highly temperature-sensitive. It is crucial to maintain a low temperature (typically -78 °C) during the deprotonation step to prevent base-catalyzed decomposition or undesired side reactions.

  • Purity of Reagents and Solvents: Water and other protic impurities can quench the organolithium reagent and the lithiated intermediate, drastically reducing yields. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Addition Rate: Slow, dropwise addition of the organolithium base can help to control the reaction temperature and minimize side product formation.

Q3: What are common side products in the functionalization of this compound?

A3: Side product formation can be a significant issue, leading to low yields and difficult purification. Common side products include:

  • Over-metalation: Deprotonation at multiple sites on the ring or on the Boc-group's tert-butyl moiety can occur, though it is less common for the dihydropyridine system compared to other heterocycles.

  • Homocoupling of the organolithium reagent: This can be a problem if the electrophile is not reactive enough or is added too slowly.

  • Products of ring-opening or rearrangement: Although less common under standard DoM conditions, these can occur, especially at elevated temperatures.

  • In palladium-catalyzed reactions, byproducts can include: homocoupling of the starting materials, and products from competing reductive elimination or β-hydride elimination pathways.[4]

Q4: How can I improve the regioselectivity of my functionalization reaction?

A4: Achieving high regioselectivity is key to a successful synthesis. For directed lithiation, the ortho-directing effect of the N-Boc group strongly favors deprotonation at the C6 position. To enhance this selectivity:

  • Use a sterically hindered base.[3]

  • Maintain a low reaction temperature.

  • Consider the use of a coordinating agent or additive if competing lithiation is observed.

For palladium-catalyzed reactions on a pre-functionalized ring, the choice of ligand is paramount in controlling regioselectivity and reaction efficiency.[5][6][7]

Troubleshooting Guides

Low Yields in Directed ortho-Metalation (DoM)
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive organolithium reagentTitrate the organolithium reagent before use to determine its exact molarity.
Presence of water or protic impuritiesEnsure all glassware is rigorously dried and use anhydrous solvents.
Reaction temperature too highMaintain the reaction temperature at -78 °C during lithiation and electrophile addition.
Insufficient amount of baseUse a slight excess of the organolithium reagent (e.g., 1.1-1.2 equivalents).
Mixture of starting material and product Incomplete lithiationIncrease the reaction time for the lithiation step or consider a more reactive base.
Inefficient electrophilic quenchAdd the electrophile neat or as a concentrated solution in an anhydrous solvent.
Formation of multiple unidentified byproducts Decomposition of starting material or productMaintain a low temperature throughout the reaction and workup.
Side reactions of the organolithium baseUse a more sterically hindered base like s-BuLi or t-BuLi.
Low Yields in Palladium-Catalyzed Cross-Coupling
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive palladium catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure the reaction is performed under an inert atmosphere.[8]
Inappropriate ligandScreen different phosphine or N-heterocyclic carbene (NHC) ligands. The choice of ligand is crucial for catalytic activity.[5][6][7]
Incorrect baseThe choice of base is critical and reaction-dependent. Screen common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[9]
Significant formation of homocoupled products Catalyst deactivation or slow transmetalationOptimize the reaction temperature and consider a different ligand or solvent system.[4]
Decomposition of starting materials or product Reaction temperature too highLower the reaction temperature and extend the reaction time.

Experimental Protocols

Protocol 1: General Procedure for Directed ortho-Metalation and Alkylation

This protocol is adapted from general procedures for the lithiation of N-Boc protected heterocycles.[1][2]

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.) and anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.1 eq., as a solution in cyclohexane) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add the electrophile (1.2 eq., e.g., an alkyl halide) dropwise, again maintaining the temperature below -70 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add this compound and anhydrous THF to a dry flask. cool 2. Cool to -78 °C prep->cool lithiation 3. Add s-BuLi dropwise cool->lithiation stir 4. Stir for 1 hour at -78 °C lithiation->stir quench 5. Add electrophile dropwise stir->quench warm 6. Warm to RT and quench with NH4Cl quench->warm extract 7. Extract with Ethyl Acetate warm->extract dry 8. Dry and concentrate extract->dry purify 9. Purify by column chromatography dry->purify

Caption: Experimental workflow for the directed lithiation and alkylation of this compound.

troubleshooting_logic start Low Yield in Functionalization check_reagents Check Purity of Reagents and Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst/Ligand System (for cross-coupling) start->check_catalyst dry_solvents Use anhydrous solvents and dry glassware check_reagents->dry_solvents Impurities suspected fresh_reagents Use fresh, high-purity reagents check_reagents->fresh_reagents Degradation suspected optimize_temp Optimize reaction temperature check_conditions->optimize_temp Side reactions observed optimize_time Adjust reaction time check_conditions->optimize_time Incomplete conversion inert_atmosphere Ensure inert atmosphere check_conditions->inert_atmosphere Catalyst deactivation screen_ligands Screen different ligands check_catalyst->screen_ligands Low reactivity screen_catalysts Try alternative catalysts/pre-catalysts check_catalyst->screen_catalysts No reaction

Caption: A logical troubleshooting workflow for addressing low yields in functionalization reactions.

References

Challenges in the scale-up of 1-N-Boc-3,4-dihydro-2H-pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route to this compound?

A common and scalable approach involves a two-step process starting from commercially available N-Boc-4-piperidone. The first step is the formation of a tosylhydrazone, followed by an elimination reaction, such as the Shapiro or Bamford-Stevens reaction, to generate the desired alkene.

Q2: What are the critical parameters to control during the tosylhydrazone formation?

The key to a successful tosylhydrazone formation is ensuring the complete consumption of the starting ketone, N-Boc-4-piperidone. The reaction is typically carried out in a protic solvent like methanol or ethanol. On a larger scale, ensuring adequate mixing and maintaining a consistent temperature are crucial to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is recommended.

Q3: Which elimination reaction is preferred for scale-up, Shapiro or Bamford-Stevens?

Both the Shapiro (using a strong organolithium base) and the Bamford-Stevens (using a weaker base like sodium methoxide) reactions can be effective.[1][2] For large-scale synthesis, the Bamford-Stevens reaction is often preferred due to the lower cost and easier handling of sodium methoxide compared to pyrophoric organolithium reagents.[2] However, the Shapiro reaction may offer higher yields and cleaner conversions in some cases.[2] The choice often depends on the available equipment, safety protocols, and cost considerations.

Q4: How can I minimize the formation of byproducts during the elimination step?

The primary byproduct of concern is the regioisomeric alkene, 1-N-Boc-1,2,3,4-tetrahydropyridine. The formation of this isomer can be influenced by the choice of base and solvent. In general, aprotic solvents tend to favor the desired 3,4-dihydro isomer.[1] Careful control of the reaction temperature is also critical; running the reaction at too high a temperature can lead to decomposition and the formation of other impurities.

Q5: What is the recommended method for purifying this compound at scale?

While column chromatography can be used for small-scale purification, it is often not practical for large quantities.[3] Fractional distillation under reduced pressure is the preferred method for purifying this compound on a larger scale. It is important to use an efficient distillation setup to separate the product from any remaining starting materials or byproducts.

Q6: What are the main safety concerns when scaling up this synthesis?

The primary safety hazards are associated with the reagents used. Tosylhydrazide can be an irritant. Strong bases like sodium methoxide are corrosive and moisture-sensitive, while organolithium reagents used in the Shapiro reaction are pyrophoric and require handling under an inert atmosphere. The elimination reaction can also be exothermic, so controlled addition of reagents and efficient cooling are essential to prevent thermal runaway. A thorough risk assessment should be conducted before performing this synthesis on a large scale.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low Yield of Tosylhydrazone Incomplete reaction; moisture in the reaction; impure N-Boc-4-piperidone.- Ensure complete dissolution of N-Boc-4-piperidone. - Use anhydrous solvents. - Check the purity of the starting material. - Increase reaction time and monitor by TLC/LC-MS.
Low Yield of this compound Incomplete elimination; degradation of the product; suboptimal reaction temperature.- Ensure the base is of high quality and added in the correct stoichiometry. - Maintain the recommended reaction temperature; avoid overheating. - If using the Shapiro reaction, ensure the organolithium reagent is fresh and properly titrated.
Presence of Regioisomeric Impurity Reaction conditions favoring the formation of the more substituted alkene.- Use an aprotic solvent for the elimination step. - Experiment with different bases and reaction temperatures on a small scale to optimize selectivity.
Product Decomposition During Workup or Purification Presence of acidic or basic residues; high temperatures during distillation.- Neutralize the reaction mixture carefully before workup. - Use a high-vacuum pump to lower the boiling point during distillation and avoid excessive heat.
Difficulty in Removing Solvent from the Final Product High-boiling point solvents used in the reaction.- Use a rotary evaporator with a high-vacuum pump and a suitable bath temperature. - For residual solvent removal, co-evaporation with a lower-boiling point solvent may be effective.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-piperidone tosylhydrazone (Intermediate)

Materials:

  • N-Boc-4-piperidone

  • p-Toluenesulfonhydrazide (Tosylhydrazide)

  • Methanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a suitable reaction vessel, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous methanol (5-10 volumes).

  • Add p-toluenesulfonhydrazide (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops per 10 g of piperidone).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum to afford N-Boc-4-piperidone tosylhydrazone as a white solid.

Protocol 2: Bamford-Stevens Synthesis of this compound

Materials:

  • N-Boc-4-piperidone tosylhydrazone

  • Sodium methoxide (NaOMe)

  • Anhydrous aprotic solvent (e.g., Toluene or THF)

Procedure:

  • To a solution of N-Boc-4-piperidone tosylhydrazone (1.0 eq) in the chosen anhydrous aprotic solvent (10-20 volumes), add sodium methoxide (2.0-2.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow start N-Boc-4-piperidone intermediate N-Boc-4-piperidone tosylhydrazone start->intermediate Tosylhydrazide, MeOH, cat. H+ product This compound intermediate->product NaOMe, Toluene, Reflux

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic issue Low Product Yield cause1 Incomplete Tosylhydrazone Formation issue->cause1 cause2 Inefficient Elimination Reaction issue->cause2 cause3 Product Degradation issue->cause3 solution1a Increase reaction time for tosylhydrazone formation cause1->solution1a solution1b Ensure anhydrous conditions cause1->solution1b solution2a Verify base quality and stoichiometry cause2->solution2a solution2b Optimize reaction temperature cause2->solution2b solution3a Neutralize before workup cause3->solution3a solution3b Use high vacuum for distillation cause3->solution3b

References

Technical Support Center: Catalyst Removal in 1-N-Boc-3,4-dihydro-2H-pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning the removal of residual catalysts from reactions involving the synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine. This resource is intended for researchers, scientists, and drug development professionals to address common challenges in purifying this compound for subsequent use in active pharmaceutical ingredient (API) synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual catalysts from my this compound reaction crucial?

A1: The removal of residual metal catalysts, such as palladium and ruthenium, is critical for several reasons. Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in pharmaceutical products to ensure patient safety.[1] Beyond regulatory compliance, residual metals can interfere with or catalyze undesired side reactions in subsequent synthetic steps.[1] For instance, residual ruthenium from ring-closing metathesis (RCM) reactions can cause complications like double bond isomerization or product decomposition.[2]

Q2: What are the common types of catalysts used in reactions involving this compound that may require removal?

A2: Common catalytic reactions include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) which frequently utilize palladium catalysts, and olefin metathesis, which often employs ruthenium-based catalysts like Grubbs catalysts.[2][3] Both palladium and ruthenium residues are common impurities that need to be removed.

Q3: What are the primary methods for removing residual catalysts?

A3: The main strategies for catalyst removal can be categorized as:

  • Adsorption: Using materials like activated carbon, silica gel, or specialized metal scavengers to bind the metal impurity, which is then removed by filtration.[3][4]

  • Extraction: Employing liquid-liquid extraction with aqueous solutions of chelating agents to pull the metal catalyst from the organic phase.[5][6]

  • Crystallization: Purifying the final product through crystallization can often leave the catalyst impurities behind in the mother liquor.[6]

  • Chromatography: While effective, column chromatography for removing trace metals can be time-consuming and may not always achieve the desired low ppm levels without a subsequent scavenging step.[7][8]

Q4: I'm observing catalyst deactivation during my reaction. What are the common causes?

A4: Catalyst deactivation can be caused by several factors:

  • Poisoning: Impurities in the starting materials or solvents, or even the product itself, can bind to the catalyst's active sites and inhibit its activity.[9][10] For instance, pyridine-containing compounds can act as poisons for palladium catalysts.[10]

  • Coking/Fouling: The deposition of carbonaceous materials or insoluble byproducts on the catalyst surface can block active sites.[9][11]

  • Sintering: At high temperatures, small catalyst particles can agglomerate, leading to a loss of active surface area.[9][11]

  • Leaching: For supported catalysts, the active metal can dissolve into the reaction mixture.[9]

Troubleshooting Guide: Inefficient Catalyst Removal

This guide will help you troubleshoot and resolve common issues encountered during the removal of residual catalysts from this compound reactions.

Problem Possible Cause Suggested Solution
High levels of residual palladium after filtration. The palladium species may be soluble and passing through the filter. Filtration is primarily effective for heterogeneous catalysts.[12]* Induce Precipitation: Try adding an anti-solvent to precipitate the palladium species before filtration.[12] * Switch to a Scavenger: Use a solid-supported metal scavenger to bind the soluble palladium, which can then be easily filtered off.[3][12]
Metal scavenger is not effectively reducing catalyst levels. * Incorrect Scavenger Selection: The scavenger may not be appropriate for the oxidation state of the metal (e.g., Pd(0) vs. Pd(II)).[12] * Insufficient Scavenger Amount or Time: The amount of scavenger or the treatment time may be inadequate.[12] * Poor Mass Transfer: Inadequate mixing can limit the interaction between the scavenger and the catalyst.* Scavenger Screening: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one.[12] * Optimize Conditions: Increase the equivalents of the scavenger and/or the reaction time. For example, some protocols suggest stirring with the scavenger overnight.[3] * Improve Agitation: Ensure vigorous stirring during the scavenger treatment.
Product loss during purification. The product may be binding to the adsorbent (e.g., activated carbon, silica, or scavenger).* Wash the Adsorbent: After filtration, wash the collected solid with a fresh portion of the solvent to recover any adsorbed product.[12] * Reduce Adsorbent Amount: Use the minimum effective amount of the adsorbent.
Discoloration of the final product. The colored impurities are often residual ruthenium byproducts from metathesis reactions.[2][13]* Treatment with Oxidizing Agents: In some cases, treatment with a mild oxidizing agent like lead tetraacetate can help in removing colored ruthenium byproducts.[7] * Scavenging with DMSO or TPPO: Treatment with dimethyl sulfoxide (DMSO) or triphenylphosphine oxide (TPPO) followed by silica gel filtration has been shown to be effective in removing colored ruthenium species.[2][13]

Quantitative Data on Catalyst Removal

The following tables summarize quantitative data from various studies on the removal of palladium and ruthenium catalysts.

Table 1: Palladium Removal Using Metal Scavengers

Catalyst System Initial Pd Level (ppm) Scavenger Scavenger Loading (equiv.) Conditions Final Pd Level (ppm) Citation
Pd(OAc)₂ in Acetonitrile~2100PhosphonicS SPM32-1000 RPM, 20 hours<10.5[14]
Suzuki Reaction33,000Biotage® MP-TMT5Room Temp, Overnight<200[3]
Suzuki Reaction500-800Biotage® MP-TMT5Room Temp, Overnight<10[3]
Negishi Coupling328Polychelated Resin (PCR-B2)0.4 wtRecirculation4[15]
Buchwald-Hartwig Amidation300Thiol-functionalized silica0.2 wt45 °C, 18 h<1[15]

Table 2: Ruthenium Removal Methods

Reaction Initial Ru Level (ppm) Removal Method Reagents/Adsorbents Final Ru Level (ppm) Citation
Ring-Closing MetathesisHighExtraction & Adsorption2-Mercaptonicotinic acid (MNA), NaHCO₃, Charcoal, Silica159[5][6]
Olefin MetathesisNot specifiedAdsorption onto Pd/CHydrogenation with Pd/C, Celite filtration<1 (in final API after further steps)[6]
Olefin MetathesisNot specifiedScavenging & FiltrationTriphenylphosphine oxide (TPPO) or DMSO, then silica gelLow (product is colorless)[2][13]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger

  • Reaction Quench: Upon completion of the this compound synthesis, quench the reaction as per your standard procedure.

  • Scavenger Addition: To the crude reaction mixture, add the selected solid-supported palladium scavenger (e.g., a thiol-functionalized silica resin) in an appropriate amount (typically 3-10 equivalents relative to the palladium catalyst).[3][12]

  • Stirring: Stir the resulting slurry vigorously at room temperature or slightly elevated temperature for a period of 2 to 24 hours. The optimal time should be determined experimentally.[3]

  • Filtration: Filter the mixture through a pad of Celite® or a fine porosity filter to remove the scavenger-metal complex and any other solid byproducts.[12]

  • Washing: Wash the filter cake with a fresh portion of the reaction solvent to ensure complete recovery of the product.[12]

  • Work-up and Analysis: Combine the filtrate and washes, and proceed with your standard work-up procedure. Analyze a sample of the purified product for residual palladium content using techniques like ICP-MS or AAS.

Protocol 2: Ruthenium Removal by Extraction with a Water-Soluble Ligand

  • Quenching: After the metathesis reaction is complete, add a quenching agent that also acts as a scavenger, such as 2-mercaptonicotinic acid (MNA).[5][6]

  • Solvent Exchange: Concentrate the reaction mixture and redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Extraction: Wash the organic solution sequentially with an aqueous solution of a chelating agent (e.g., MNA in aqueous NaHCO₃).[5][6] Multiple extractions may be necessary.

  • Further Purification: For very low residual ruthenium levels, subsequent treatment with activated charcoal followed by filtration through a pad of silica gel may be required.[5][6]

  • Work-up and Analysis: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the final product for ruthenium content.

Visualizations

G Decision Tree for Catalyst Removal Method Selection start Start: High Residual Catalyst Level q1 Is the catalyst heterogeneous or homogeneous? start->q1 hetero Heterogeneous Catalyst q1->hetero Heterogeneous homo Homogeneous Catalyst q1->homo Homogeneous filtration Optimize Filtration: - Use finer filter (e.g., 0.45 µm PTFE) - Use a well-packed Celite® pad hetero->filtration q2 Is the product sensitive to adsorbents? homo->q2 scavenger Use Solid-Supported Metal Scavenger q2->scavenger No extraction Use Liquid-Liquid Extraction with Chelating Agent q2->extraction Yes crystallization Attempt Recrystallization q2->crystallization Maybe G General Workflow for Catalyst Removal using a Scavenger cluster_reaction Reaction Stage cluster_scavenging Scavenging Stage cluster_purification Purification Stage cluster_analysis Analysis Stage reaction_complete Reaction Completion add_scavenger Add Solid-Supported Scavenger reaction_complete->add_scavenger stir Stir Mixture (2-24h) add_scavenger->stir filter Filter through Celite® stir->filter wash Wash Filter Cake filter->wash workup Combine Filtrate & Wash, Proceed to Work-up wash->workup analyze Analyze for Residual Metal (ICP-MS/AAS) workup->analyze

References

Managing exothermic reactions during the synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Exothermic Reactions

Q1: My reaction is showing a rapid and uncontrolled temperature increase after adding the dehydrating agent. What should I do?

An uncontrolled temperature spike indicates a potential runaway reaction. Immediate action is required to prevent pressure buildup and ensure safety.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any further reagents.

  • Enhance Cooling: Increase the efficiency of the cooling bath. If using an ice bath, add more ice and salt to lower the temperature. If available, switch to a more robust cooling system like a dry ice/acetone bath.

  • Increase Stirring: Ensure vigorous stirring to promote efficient heat transfer to the cooling medium.

  • Dilution: If the reaction volume allows, add a cold, inert solvent to dilute the reaction mixture and absorb some of the excess heat.

  • Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, have a quenching agent ready. For dehydration reactions, a cold, weak base solution (e.g., saturated sodium bicarbonate) can be carefully added to neutralize the acidic catalyst. Caution: Quenching an exothermic reaction can sometimes lead to a rapid release of gas. This should be done with extreme care in a well-ventilated fume hood with a blast shield in place.

dot

Exotherm_Troubleshooting start Uncontrolled Temperature Increase Detected stop_addition Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling start->enhance_cooling increase_stirring Increase Stirring start->increase_stirring monitor_temp Monitor Temperature stop_addition->monitor_temp enhance_cooling->monitor_temp increase_stirring->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing stabilized Reaction Stabilized Continue Monitoring temp_decreasing->stabilized Yes dilute Dilute with Cold Inert Solvent temp_decreasing->dilute No safe_shutdown Perform Safe Shutdown stabilized->safe_shutdown dilute->monitor_temp dilute->temp_decreasing quench Emergency Quench (Last Resort) dilute->quench If still rising quench->safe_shutdown

Caption: Troubleshooting workflow for an uncontrolled exothermic event.

Frequently Asked Questions (FAQs)

Q2: What are the primary synthetic routes to this compound and which steps are potentially exothermic?

The most common laboratory-scale synthesis of this compound involves the dehydration of N-Boc-4-hydroxypiperidine. The dehydration step is the most likely to be exothermic, especially when using strong dehydrating agents or acidic catalysts at elevated temperatures.[1]

Q3: How can I prevent an exothermic runaway reaction during the dehydration of N-Boc-4-hydroxypiperidine?

Proactive temperature management is crucial. Key preventative measures include:

  • Slow Reagent Addition: Add the dehydrating agent or catalyst dropwise or in small portions to the reaction mixture.

  • Adequate Cooling: Maintain a low reaction temperature using an appropriate cooling bath (e.g., ice-water, ice-salt, or dry ice-acetone).

  • Continuous Monitoring: Use a thermometer to monitor the internal temperature of the reaction mixture continuously.

  • Proper Scale-Up: Be aware that heat dissipation becomes less efficient as the reaction scale increases. What is manageable at a 1g scale may become hazardous at a 100g scale without proper engineering controls.

Q4: What are the common side products if the temperature is not controlled properly?

Poor temperature control can lead to the formation of various impurities. Elevated temperatures during the dehydration of N-Boc-4-hydroxypiperidine can promote side reactions such as polymerization or the formation of other undesired elimination byproducts.[1]

Q5: Are there alternative, milder reagents for the dehydration of N-Boc-4-hydroxypiperidine that may pose a lower exothermic risk?

Yes, several milder dehydrating agents can be used, which often provide better control over the reaction. These include:

  • Burgess Reagent: Known for being a mild and selective dehydrating agent.

  • Martin Sulfurane: Effective for the dehydration of secondary alcohols at or below room temperature. While these reagents are generally milder, it is still essential to monitor the reaction temperature, as some exothermicity may still be observed.

Experimental Protocols and Data

Protocol 1: Dehydration of N-Boc-4-hydroxypiperidine using Trifluoroacetic Anhydride (TFAA)

This protocol is an example of a common laboratory procedure. Caution: This reaction can be exothermic and should be performed with appropriate safety precautions.

Procedure:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Add trifluoroacetic anhydride (1.2 eq) dropwise via a syringe or dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Data Presentation:

ParameterSmall Scale (1-5 g)Medium Scale (20-50 g)Large Scale (>100 g)
Addition Rate of TFAA 1 drop every 5-10 seconds0.5-1.0 mL/minuteControlled by pump, rate adjusted based on internal temperature
Recommended Cooling Bath Ice-waterIce-salt or Dry ice/acetoneCirculating chiller
Observed Temp. Fluctuation ± 2 °C± 5 °CRequires careful monitoring and rate adjustment to stay within ± 5 °C
Typical Yield 85-95%80-90%75-85%

Note: The data in this table is illustrative and may vary depending on specific experimental conditions and equipment.

Visualization of the Synthetic Workflow

dot

Synthesis_Workflow start Start: N-Boc-4-hydroxypiperidine dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tea Add Triethylamine cool->add_tea add_tfaa Slowly Add TFAA (Monitor Temperature) add_tea->add_tfaa stir Stir at 0 °C, then RT add_tfaa->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete workup Workup: Separate, Wash, Dry quench->workup concentrate Concentrate in vacuo workup->concentrate product Product: this compound concentrate->product

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Regioselectivity in Reactions of 1-N-Boc-3,4-dihydro-2H-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-N-Boc-3,4-dihydro-2H-pyridine derivatives. The focus is on controlling and improving regioselectivity in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in reactions with this compound?

A1: The regioselectivity of additions to the double bond of this compound is primarily governed by a combination of steric and electronic factors. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences the steric environment of the molecule. Electronically, the nitrogen atom affects the polarization of the double bond. Other critical factors include the choice of reagents, catalysts, and reaction conditions such as solvent and temperature.[1][2]

Q2: How does the Boc protecting group influence the reactivity and selectivity of the enamine double bond?

A2: The Boc group is an electron-withdrawing group that decreases the nucleophilicity of the enamine double bond compared to an N-alkyl analogue. It also provides significant steric hindrance, which can direct incoming reagents to the less hindered face of the double bond and influence attack at the C4 versus the C5 position.

Q3: Can directing groups be used to control regioselectivity in subsequent reactions?

A3: Yes, while the Boc group itself provides some steric direction, other directing groups can be temporarily installed to achieve specific regiochemical outcomes.[2] These groups can coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation for functionalization.[2]

Q4: How does solvent polarity affect regioselectivity in reactions like hydroboration?

A4: Solvent polarity can significantly influence the regiochemical outcome. For instance, in the hydroboration of pyridines, reducing the polarity of the reaction solvent can lead to greater proportions of the 1,2-hydroboration product over the 1,4-product.[3][4] This is often due to the stabilization of charged intermediates or transition states in more polar solvents.

Troubleshooting Guides by Reaction Type

Hydroboration-Oxidation

Problem: My hydroboration-oxidation of this compound is producing a mixture of the C4-ol and C5-ol. How can I improve selectivity for the C5-ol (anti-Markovnikov product)?

Answer: Achieving high regioselectivity for the C5 alcohol is a common challenge. The electronic bias of the enamine can favor C4 addition, while steric factors favor C5 addition. To enhance selectivity for the desired C5-ol, consider the following strategies:

  • Use a Sterically Bulky Borane Reagent: The most effective way to increase anti-Markovnikov selectivity is to use a sterically hindered borane reagent.[5] The large size of the reagent will cause it to preferentially add to the less sterically hindered C5 position.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lower activation energy, which is typically the one leading to the sterically favored product.

  • Modify the N-Protecting Group: While this involves resynthesis of the starting material, a larger N-protecting group than Boc could further enhance steric hindrance and improve C5 selectivity.

Data Presentation: Effect of Borane Reagent on Regioselectivity

Borane ReagentStructureTypical Regioselectivity (Anti-Markovnikov:Markovnikov)Key Features
Borane-THF (BH₃·THF)BH₃ModerateLeast sterically hindered, can lead to mixtures.[5]
9-BBNBicyclo[3.3.1]nonaneExcellentHighly regioselective due to its rigid, bulky structure.[5]
Disiamylborane(Sia)₂BHHighOffers good selectivity, intermediate bulk.
ThexylboraneThxBH₂HighMonosubstituted borane that provides good selectivity.
Epoxidation

Problem: I am getting a mixture of diastereomers in the epoxidation of my substituted this compound derivative. How can I control the stereoselectivity?

Answer: The stereochemical outcome of an epoxidation is determined by the facial selectivity of the oxygen transfer. For this compound derivatives, this is influenced by pre-existing stereocenters and the steric bulk of the N-Boc group.

  • Substrate Control: If your substrate has existing stereocenters, they can direct the epoxidizing agent to one face of the double bond (substrate-directed synthesis).

  • Reagent Control: Use of a chiral epoxidizing agent, such as a Jacobsen-Katsuki catalyst or a Sharpless asymmetric epoxidation (for allylic alcohols), can induce high levels of enantioselectivity.

  • Steric Influence of N-Boc: The bulky Boc group can block one face of the molecule, directing the oxidant to the opposite, less hindered face.

Problem: The epoxidation reaction is sluggish and incomplete.

Answer: The enamine double bond in N-Boc-3,4-dihydro-2H-pyridine is less reactive than a simple alkene due to the electron-withdrawing nature of the Boc group.

  • Use a More Reactive Oxidant: Switch from a less reactive peroxy acid like m-CPBA to a more potent system. Dioxiranes, such as dimethyldioxirane (DMDO), generated in situ from Oxone®, are often more effective for electron-deficient double bonds.

  • Increase Temperature: Carefully increasing the reaction temperature can improve the reaction rate, but this should be monitored to avoid byproduct formation or loss of selectivity.

Dihydroxylation

Problem: My asymmetric dihydroxylation is giving low enantiomeric excess (ee). How can I improve it?

Answer: Low enantioselectivity in Sharpless asymmetric dihydroxylation can stem from several issues.

  • Ligand Choice: Ensure you are using the correct AD-mix ligand for the desired enantiomer (AD-mix-α vs. AD-mix-β). The match/mismatch between the substrate's inherent facial bias and the chirality of the ligand is crucial.

  • Slow Addition: Adding the alkene slowly to the reaction mixture can sometimes improve the ee.

  • Co-oxidant and Additives: Ensure the co-oxidant (e.g., NMO or K₃[Fe(CN)₆]) is fresh. The presence of methane-sulfonamide (MeSO₂NH₂) is critical for accelerating the catalytic cycle and improving enantioselectivity, especially for less reactive alkenes.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or below) is often essential for achieving high ee.

Experimental Protocols

Protocol 1: Regioselective Hydroboration-Oxidation to yield (±)-1-Boc-piperidin-5-ol
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 equivalents) and anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Hydroboration: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred 9-BBN solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Oxidation: Cool the flask back to 0 °C. Slowly and carefully add ethanol, followed by aqueous sodium hydroxide solution (e.g., 3M). Then, add hydrogen peroxide (30% aqueous solution) dropwise, ensuring the internal temperature does not exceed 25 °C.

  • Workup: After the addition is complete, stir the mixture at room temperature for 4 hours. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired C5-alcohol.

Protocol 2: Epoxidation using m-CPBA
  • Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask. Add a buffer, such as sodium bicarbonate (NaHCO₃) (2.0 equivalents), to neutralize the m-chlorobenzoic acid byproduct.

  • Reaction: Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise over 15 minutes.

  • Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. The crude epoxide can be used directly or purified by column chromatography if necessary.

Visualizations

Factors Influencing Regioselectivity

Factors_Regioselectivity cluster_substrate Substrate Factors cluster_reagents Reagent & Condition Factors Steric Steric Hindrance (e.g., N-Boc group) Outcome Regiochemical Outcome Steric->Outcome Directs to less hindered position Electronic Electronic Effects (Enamine Polarization) Electronic->Outcome Directs to most electrophilic position ReagentSize Reagent Size (e.g., 9-BBN vs BH3) ReagentSize->Outcome Steric control Catalyst Catalyst (Metal, Ligand) Catalyst->Outcome Alters mechanism Solvent Solvent Polarity Solvent->Outcome Stabilizes intermediates Temp Temperature Temp->Outcome Thermodynamic vs. Kinetic control

Caption: Key factors governing the regiochemical outcome in reactions.

Troubleshooting Workflow: Hydroboration-Oxidation

Troubleshooting_Hydroboration Start Start: Poor Regioselectivity in Hydroboration-Oxidation Q_Reagent Are you using a sterically bulky borane (e.g., 9-BBN)? Start->Q_Reagent A_UseBulky Action: Switch to 9-BBN or Disiamylborane. Q_Reagent->A_UseBulky No Q_Temp Is the reaction run at low temperature (e.g., 0°C)? Q_Reagent->Q_Temp Yes A_UseBulky->Q_Temp A_LowerTemp Action: Lower the reaction temperature to 0°C or below. Q_Temp->A_LowerTemp No Check_Purity Check reagent purity and solvent dryness. Q_Temp->Check_Purity Yes A_LowerTemp->Check_Purity End_Good Result: Improved C5-Selectivity Check_Purity->End_Good

Caption: Decision tree for troubleshooting poor hydroboration regioselectivity.

Reaction Pathway: C4 vs. C5 Addition

Reaction_Pathway cluster_main Electrophilic Addition (E+) Reactant This compound TS1 Transition State 1 (Attack at C5) Reactant->TS1 Path A Electronic Control TS2 Transition State 2 (Attack at C4) Reactant->TS2 Path B Steric Control Intermediate1 C4-Carbocation (Stabilized by N) TS1->Intermediate1 Product1 C4-Functionalized Product (Markovnikov) Intermediate1->Product1 Nu- attack Intermediate2 C5-Carbocation TS2->Intermediate2 Product2 C5-Functionalized Product (Anti-Markovnikov) Intermediate2->Product2 Nu- attack

Caption: Competing pathways for electrophilic addition to the substrate.

References

Validation & Comparative

Navigating Purity: A Comparative Guide to Analytical Methods for 1-N-Boc-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of key synthetic intermediates is a cornerstone of robust and reproducible research. 1-N-Boc-3,4-dihydro-2H-pyridine, a valuable building block in the synthesis of numerous pharmaceutical agents, is no exception. The presence of even minute impurities can significantly impact reaction outcomes, yield, and the safety profile of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

This publication delves into the theoretical underpinnings of each method, presents detailed experimental protocols, and offers a comparative analysis of their performance based on key validation parameters. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their chemical entities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture.[2] Its high resolution and sensitivity make it an excellent choice for detecting and quantifying impurities in pharmaceutical intermediates.[3] For this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of this compound is as follows:

  • Instrument: A standard HPLC system equipped with a UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the Boc-protected pyridine ring exhibits absorbance, typically around 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Performance and Comparison
ParameterHPLC Performance for this compound (Illustrative Data)
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.01%
Limit of Quantitation (LOQ) ~0.03%
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%

Advantages:

  • High sensitivity and resolution for detecting trace impurities.[2]

  • Excellent for routine quality control and high-throughput analysis.[2]

  • Well-established and widely available technique in pharmaceutical laboratories.

Limitations:

  • Requires a reference standard for the main compound and ideally for each impurity for accurate quantification.

  • Non-UV active impurities may not be detected.

  • The response factor of impurities can differ from the main compound, potentially leading to inaccurate quantification if not properly calibrated.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Dissolve->Filter Injector Injector Filter->Injector Inject Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Figure 1: HPLC Experimental Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Purity Determinator

qNMR has emerged as a primary analytical method for purity assessment, offering a direct measurement of the analyte's concentration without the need for a specific reference standard of the analyte itself.[1] The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[4]

Experimental Protocol: qNMR

A general protocol for determining the purity of this compound by ¹H-qNMR is as follows:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve them in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° flip angle.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T₁ of the signals of interest) is crucial for accurate quantification.[5]

    • Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (S/N > 150).[6]

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate the distinct signals of the analyte and the internal standard.

Performance and Comparison
ParameterqNMR Performance for this compound (Illustrative Data)
Accuracy (% Purity) Typically within ±1% of the true value
Precision (% RSD) < 1%
Selectivity High, based on distinct resonance signals.
LOD/LOQ Generally higher than HPLC, dependent on the number of scans.

Advantages:

  • A primary analytical method that provides an absolute purity value.[7]

  • Does not require a reference standard of the analyte.[2]

  • Provides structural information about the main component and any detected impurities.[2]

  • Can detect and quantify non-UV active impurities and residual solvents.

  • Non-destructive, allowing for sample recovery.[2]

Limitations:

  • Lower sensitivity compared to HPLC.

  • Requires a higher sample amount (milligrams).[2]

  • Longer analysis time per sample due to the need for long relaxation delays.

  • Signal overlap can complicate quantification in complex mixtures.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh Sample & Internal Std. Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum (long d1) Transfer->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Figure 2: qNMR Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles Specialist

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of impurities.

Experimental Protocol: GC-MS

A general GC-MS method for the analysis of this compound would involve:

  • Instrument: A GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[8]

  • Inlet Temperature: Optimized to ensure volatilization without thermal degradation of the Boc-protecting group. Caution is advised as Boc-protected amines can be thermally labile.

  • Oven Temperature Program: A temperature gradient to separate compounds with different boiling points. For example, starting at 70°C, ramping to 250°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scanning a mass range appropriate for the analyte and expected impurities (e.g., m/z 40-400).[9]

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Performance and Comparison
ParameterGC-MS Performance for this compound (Illustrative Data)
Selectivity Very high, based on both retention time and mass spectrum.
LOD/LOQ Can be very low, in the ppm range for targeted impurities.
Quantification Requires an internal standard for accurate quantification.
Key Application Identification and quantification of volatile and semi-volatile impurities, including residual solvents.

Advantages:

  • Excellent for identifying unknown volatile impurities through mass spectral library matching.

  • High sensitivity for detecting volatile organic compounds.

  • Provides both qualitative and quantitative information.

Limitations:

  • The analyte must be thermally stable and volatile. The Boc protecting group can be susceptible to thermal degradation in the GC inlet.

  • Less suitable for non-volatile impurities.

  • Requires derivatization for some non-volatile or highly polar compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve in Volatile Solvent Inject Inject into GC Sample->Inject Separate Separate by Volatility Inject->Separate Ionize Ionize & Fragment Separate->Ionize Detect Detect Ions (Mass Spectrum) Ionize->Detect Identify Identify via Library Search Detect->Identify Quantify Quantify vs. Internal Std. Detect->Quantify

Figure 3: GC-MS Experimental Workflow

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • HPLC is the preferred method for routine quality control, offering high throughput and excellent sensitivity for detecting a wide range of impurities.

  • qNMR serves as an invaluable orthogonal technique, providing an absolute measure of purity and crucial structural information about the main component and any impurities, without the need for specific impurity standards.[4]

  • GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents, which may not be readily detected by HPLC.

For a comprehensive and robust purity assessment of this compound, a combination of these methods is highly recommended. An orthogonal approach, utilizing both HPLC for its high sensitivity to a broad range of impurities and qNMR for its ability to provide an absolute purity value, offers the highest level of confidence in the quality of this critical synthetic intermediate. This multi-faceted analytical strategy ensures the integrity of downstream research and contributes to the development of safe and effective pharmaceuticals.

References

A Spectroscopic Showdown: Unmasking the Structural Nuances of 1-N-Boc-3,4-dihydro-2H-pyridine and its Saturated Counterpart, 1-N-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides a detailed spectroscopic comparison of 1-N-Boc-3,4-dihydro-2H-pyridine and its saturated analog, 1-N-Boc-piperidine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to illuminate the distinct spectral signatures that arise from the introduction of a double bond in the piperidine ring.

The presence of the endocyclic double bond in this compound introduces significant changes to its electronic and conformational properties compared to the fully saturated 1-N-Boc-piperidine. These differences are clearly manifested in their respective spectra, providing a valuable fingerprint for identification and characterization. This guide will delve into these differences through a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and 1-N-Boc-piperidine.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-2~3.9 - 4.1m-
H-3~5.8 - 6.0m-
H-4~2.1 - 2.3m-
H-5~1.8 - 2.0m-
H-6~3.5 - 3.7t~5.6
Boc (-C(CH₃)₃)~1.48s-
1-N-Boc-piperidine H-2, H-6~3.35m-
H-3, H-4, H-5~1.45 - 1.56m-
Boc (-C(CH₃)₃)~1.45s-

Note: Precise chemical shifts and coupling constants for this compound can vary slightly between different literature sources and experimental conditions. The values presented are approximate ranges.

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound C-2~42
C-3~125
C-4~22
C-5~21
C-6~45
Boc (-C (CH₃)₃)~80
Boc (-C(CH₃ )₃)~28.5
Boc (-C =O)~155
1-N-Boc-piperidine C-2, C-6~44.3
C-3, C-5~25.7
C-4~24.5
Boc (-C (CH₃)₃)~79.0
Boc (-C(CH₃ )₃)~28.4
Boc (-C =O)~154.9

Table 3: Infrared (IR) Spectroscopy Data

Compound Functional Group Characteristic Absorption (cm⁻¹)
This compound C=C Stretch (alkene)~1650 - 1680
C-H Stretch (alkenyl)~3020 - 3080
C=O Stretch (carbamate)~1690 - 1710
C-N Stretch~1240
1-N-Boc-piperidine C-H Stretch (alkane)~2850 - 2960
C=O Stretch (carbamate)~1690
C-N Stretch~1240

Table 4: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragments (m/z)
This compound C₁₀H₁₇NO₂183.25128 [M-C₄H₉O]⁺, 82 [M-Boc]⁺, 57 [C₄H₉]⁺
1-N-Boc-piperidine C₁₀H₁₉NO₂185.26130 [M-C₄H₉O]⁺, 84 [M-Boc]⁺, 57 [C₄H₉]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton spectra were acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, 16 transients, and an acquisition time of 2 s.

  • ¹³C NMR Acquisition: Carbon spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 s, 1024 transients, and an acquisition time of 1 s.

  • Data Processing: The raw data (FID) was Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory with a diamond crystal.

  • Sample Preparation: A small amount of the neat liquid or solid sample was placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source, such as an Agilent 7890B GC system coupled to a 5977A MSD.

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: A 1 µL aliquot of the sample solution was injected into the GC. A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) was used for separation. The oven temperature was programmed with an initial hold at 50 °C for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. The scan range was set from m/z 40 to 500. The ion source and quadrupole temperatures were maintained at 230 °C and 150 °C, respectively.

  • Data Analysis: The resulting mass spectrum was analyzed to determine the molecular ion peak and the fragmentation pattern, which provides valuable information about the structure of the molecule.

Visualization of Structural Comparison and Analysis Workflow

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the structural comparison and the experimental workflow.

G cluster_compounds Compound Structures cluster_techniques Spectroscopic Techniques This compound This compound (Unsaturated Analog) NMR NMR Spectroscopy (¹H, ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS 1-N-Boc-piperidine 1-N-Boc-piperidine (Saturated Analog) 1-N-Boc-piperidine->NMR 1-N-Boc-piperidine->IR 1-N-Boc-piperidine->MS

Caption: Structural comparison and applied spectroscopic techniques.

G start Sample Preparation nmr NMR Analysis (¹H & ¹³C) start->nmr ir IR Analysis start->ir ms MS Analysis start->ms data Data Acquisition nmr->data ir->data ms->data analysis Spectral Interpretation & Structural Elucidation data->analysis report Comparative Report analysis->report

Caption: Workflow for spectroscopic analysis and comparison.

Reactivity comparison between 1-N-Boc-3,4-dihydro-2H-pyridine and 1-N-Cbz-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

For researchers, scientists, and professionals in drug development, the choice of a nitrogen-protecting group is a critical decision that can significantly influence the outcome of a synthetic sequence. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most common choices for protecting amines. This guide provides an objective comparison of the reactivity of 1-N-Boc-3,4-dihydro-2H-pyridine and 1-N-Cbz-3,4-dihydro-2H-pyridine in three key transformations: catalytic hydrogenation, epoxidation, and the Diels-Alder reaction. This comparison is supported by established principles of protecting group chemistry and illustrative experimental protocols.

At a Glance: Key Reactivity Differences

The primary distinction in reactivity between these two N-protected dihydropyridines stems from the inherent chemical properties of the Boc and Cbz moieties. The Boc group, with its tertiary alkyl structure, is generally more electron-donating and sterically demanding than the Cbz group, which features a benzylic system. These electronic and steric differences, coupled with the unique lability of the Cbz group to hydrogenolysis, dictate their behavior in various chemical transformations.

Data Presentation: A Comparative Overview

Due to the absence of direct head-to-head comparative studies in the literature, the following table summarizes the expected reactivity based on the known properties of the Boc and Cbz protecting groups and data from analogous systems.

Reaction TypeThis compound1-N-Cbz-3,4-dihydro-2H-pyridineKey Differentiating Factor
Catalytic Hydrogenation The double bond is reduced to afford N-Boc-piperidine. The Boc group is stable under these conditions.[1]The double bond is reduced, and the Cbz group is cleaved to yield piperidine.[1][2]Lability of the Cbz group to hydrogenolysis.
Epoxidation The electron-rich double bond is expected to undergo epoxidation readily. The Boc group is stable to common epoxidizing agents.The double bond will undergo epoxidation. The Cbz group is also stable to these conditions. The slightly less electron-donating nature of Cbz compared to Boc may result in a marginally slower reaction rate.Electronic effect of the protecting group on the double bond's nucleophilicity.
Diels-Alder Reaction The enecarbamate acts as a dienophile. The electron-donating Boc group may decrease its reactivity in normal electron-demand Diels-Alder reactions but could enhance it in inverse electron-demand scenarios.The enecarbamate acts as a dienophile. The less electron-donating Cbz group may result in slightly higher reactivity in normal electron-demand Diels-Alder reactions compared to the Boc-protected analogue.Electronic effect of the protecting group on the dienophile's reactivity.

Experimental Protocols

The following are representative experimental protocols for the reactions discussed. Note that specific conditions may require optimization for a particular substrate.

Catalytic Hydrogenation

a) Hydrogenation of this compound to N-Boc-piperidine

  • Materials: this compound, Palladium on carbon (10 wt%), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a suitable hydrogenation vessel.

    • Carefully add 10% Pd/C (10 mol%) to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully vent the hydrogen and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield N-Boc-piperidine.

b) Hydrogenation and Deprotection of 1-N-Cbz-3,4-dihydro-2H-pyridine to Piperidine [2][3]

  • Materials: 1-N-Cbz-3,4-dihydro-2H-pyridine, Palladium on carbon (10 wt%), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve 1-N-Cbz-3,4-dihydro-2H-pyridine (1.0 mmol) in methanol (10 mL).

    • Add 10% Pd/C (5-10 wt% of the substrate).

    • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-16 hours.

    • The reaction progress is monitored by TLC, watching for the disappearance of the starting material.

    • Upon completion, the mixture is filtered through Celite® to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to afford piperidine. If desired, the free base can be converted to a salt (e.g., hydrochloride) for easier handling and storage.

Epoxidation

Epoxidation of an N-Protected Dihydropyridine

  • Materials: N-protected-3,4-dihydro-2H-pyridine (Boc or Cbz), meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated sodium bicarbonate solution.

  • Procedure:

    • Dissolve the N-protected-3,4-dihydro-2H-pyridine (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude epoxide can be purified by column chromatography on silica gel.

Diels-Alder Reaction

Diels-Alder Reaction of an N-Protected Dihydropyridine (as a Dienophile)

  • Materials: N-protected-3,4-dihydro-2H-pyridine (Boc or Cbz), Diene (e.g., cyclopentadiene, freshly cracked), Toluene, Lewis acid catalyst (optional, e.g., AlCl₃).

  • Procedure:

    • To a solution of the N-protected-3,4-dihydro-2H-pyridine (1.0 mmol) in toluene (5 mL), add the diene (1.5 equivalents).

    • For thermally promoted reactions, heat the mixture to a temperature between 80-110 °C and monitor the reaction by TLC.

    • For Lewis acid-catalyzed reactions, cool the solution to 0 °C and add the Lewis acid (e.g., AlCl₃, 0.1-1.0 equivalents) portion-wise. Stir at the appropriate temperature until the reaction is complete.

    • Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., water or a saturated solution of sodium bicarbonate for Lewis acid-catalyzed reactions).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the cycloadduct by column chromatography.

Visualization of Key Concepts

The following diagrams illustrate the fundamental differences in reactivity and the general workflows for the discussed reactions.

G cluster_0 Catalytic Hydrogenation Boc_start This compound Boc_product N-Boc-piperidine Boc_start->Boc_product Stable Boc Group reagents_H2 H₂, Pd/C Cbz_start 1-N-Cbz-3,4-dihydro-2H-pyridine Cbz_product Piperidine Cbz_start->Cbz_product Cbz Cleavage G cluster_1 Electronic Effects on Double Bond Boc Boc Group DoubleBond_Boc More Electron-Rich (Higher Nucleophilicity) Boc->DoubleBond_Boc +I Effect Cbz Cbz Group DoubleBond_Cbz Less Electron-Rich (Lower Nucleophilicity) Cbz->DoubleBond_Cbz Weaker +I, -I Effect of Phenyl G cluster_2 General Experimental Workflow Start Starting Material (N-Protected Dihydropyridine) Reaction Reaction (Hydrogenation, Epoxidation, or Diels-Alder) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

References

Validating the Unseen: A Comparative Guide to the Structural Elucidation of Synthesized 1-N-Boc-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical checkpoint in the journey from concept to application. This guide provides an objective comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of 1-N-Boc-3,4-dihydro-2H-pyridine, a heterocyclic building block. By presenting supporting data and detailed experimental protocols, we aim to equip researchers with the knowledge to select the most appropriate analytical techniques for their needs.

The successful synthesis of a target molecule is only half the battle; rigorous structural characterization is paramount to ensure that the compound in hand is indeed the one desired. Even minor deviations in atomic connectivity or stereochemistry can have profound effects on a molecule's physical, chemical, and biological properties. While X-ray crystallography is often hailed as the "gold standard" for providing a definitive three-dimensional structure, its application is contingent on the ability to grow a suitable single crystal.[1] For many compounds, including oils or those that are difficult to crystallize, alternative spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural elucidation.

This guide will delve into the principles, data output, and experimental considerations for each of these techniques, using the structure of this compound as a case study. While a public crystal structure for this specific compound is not available, we will utilize data from a closely related N-Boc protected heterocyclic compound to illustrate the power of X-ray crystallography.

Comparing the Arsenal: A Head-to-Head of Structural Validation Techniques

The choice of analytical method for structural validation depends on several factors, including the physical state of the sample, the level of detail required, and the available instrumentation. The following table summarizes the key aspects of each technique in the context of characterizing this compound.

TechniqueInformation ProvidedSample RequirementsThroughputCost
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Single crystal of sufficient size and quality.LowHigh
NMR Spectroscopy Connectivity of atoms (1D and 2D NMR), chemical environment of nuclei, and stereochemical relationships.Soluble sample in a deuterated solvent.HighModerate to High
IR Spectroscopy Presence of specific functional groups.Solid, liquid, or gas.HighLow
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS).Ionizable sample (solid, liquid, or gas).HighModerate

Delving into the Data: What to Expect for this compound

To provide a tangible comparison, the following tables present the expected or representative data for this compound from each analytical technique.

X-ray Crystallography: A Glimpse into the Solid State

As a definitive crystal structure for this compound is not publicly available, we present representative crystallographic data from a related N-Boc protected piperidine derivative to illustrate the type of information obtained.

Table 1: Representative Crystallographic Data for an N-Boc Protected Piperidine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.891
c (Å)18.456
β (°)101.23
Volume (ų)1078.9
Bond Length (C-N) (Å)1.475
Bond Angle (C-N-C) (°)118.9

Note: This data is illustrative and not from this compound itself.

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule. For this compound (C₁₀H₁₇NO₂), the expected ¹H and ¹³C NMR chemical shifts are summarized below.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
~4.0H-2
~2.2H-3
~5.7H-4
~5.9H-5
~3.6H-6
~1.5C(CH₃)₃ (Boc)
IR Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid method to identify the presence of key functional groups.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~2975C-H (alkane)
~1690C=O (urethane)
~1650C=C (alkene)
~1160C-O (ester)
Mass Spectrometry: Weighing the Molecule

Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can confirm its elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z (HRMS)
[M+H]⁺184.1332184.1334
[M+Na]⁺206.1151206.1153

Experimental Corner: Protocols for Structural Validation

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. Below are generalized methodologies for the key experiments discussed.

X-ray Crystallography Protocol
  • Crystal Growth: A single crystal of the compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is common. 2D NMR experiments like COSY and HSQC can be run to establish connectivity.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr and pressing it into a thin disk.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry Protocol
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. Depending on the instrument and the analyte, ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate gas-phase ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. For HRMS, the exact mass is determined and used to calculate the elemental composition.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the structural validation of a synthesized compound, comparing the parallel and complementary nature of the different analytical techniques.

G Structural Validation Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_spectroscopy Spectroscopic Methods cluster_crystallography Crystallographic Method cluster_analysis Data Analysis & Confirmation cluster_conclusion Conclusion start Synthesized Compound NMR NMR Spectroscopy (1H, 13C, 2D) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS Xray X-ray Crystallography start->Xray Analysis Compare with Expected Structure NMR->Analysis IR->Analysis MS->Analysis Xray->Analysis end Validated Structure Analysis->end

Caption: A flowchart comparing the workflows of spectroscopic and crystallographic methods for structural validation.

Conclusion: An Integrated Approach is Key

The structural validation of a synthesized molecule like this compound is a multi-faceted process. While X-ray crystallography provides the most definitive structural information, its reliance on single crystals makes it not universally applicable. Spectroscopic methods, particularly NMR, are powerful tools for elucidating the structure of compounds in solution and are often the first line of analysis. IR spectroscopy and mass spectrometry provide crucial complementary information about functional groups and molecular weight, respectively. Ultimately, a combination of these techniques provides the most comprehensive and robust validation of a molecule's structure, giving researchers the confidence to proceed with their downstream applications.

References

Benchmarking the efficiency of different catalysts for 1-N-Boc-3,4-dihydro-2H-pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1-N-Boc-3,4-dihydro-2H-pyridine and its substituted derivatives, key intermediates in the development of pharmaceuticals, has been approached through a variety of catalytic systems. The efficiency of these syntheses is critical, impacting yield, purity, cost, and environmental footprint. This guide provides an objective comparison of different catalytic methodologies, supported by experimental data, to assist researchers in selecting the optimal synthetic route for their specific needs. The catalysts benchmarked include transition metal complexes, organocatalysts, and metal-free systems, each presenting a unique profile of advantages and limitations.

Performance Comparison of Catalytic Systems

The selection of a catalyst has a profound impact on the synthesis of tetrahydropyridines, influencing reaction time, temperature requirements, yield, and stereoselectivity. The following table summarizes key performance metrics for several prominent catalytic systems, offering a clear comparison of their respective strengths.

Catalyst SystemCatalyst LoadingReaction TimeTemperatureYield (%)StereoselectivityKey Advantages
Rhodium(I) Complex 2.5 mol% [Rh(coe)₂Cl]₂ / 5 mol% ligand2 hours (cyclization)80 °CUp to 95%>95% diastereomeric purityHigh yields and excellent diastereoselectivity for highly substituted products.[1]
Quinine-derived Squaramide 0.5 - 5 mol%1.5 - 4 days-25 °C69 - 91%Up to >20:1 dr and 99% eeExtremely low catalyst loading, high enantioselectivity.[1][2]
(R)-Sitcp (Chiral Phosphine) 5 mol%12 - 24 hoursRoom Temp.75 - 92%85 - 93% eeHigh enantioselectivity for formal [4+2] cycloadditions.[3]
Silica Sulfuric Acid (SSA) Not specifiedNot specifiedReflux (Ethanol)58 - 86%Not specifiedEco-friendly process with water as the only by-product.[4]
Maleic Acid 25 mol%30 minutesRoom Temp.68 - 91%High diastereoselectivityMetal-free, rapid reaction at room temperature.[4]
Acetic Acid (Metal-Free) Solvent and catalystNot specifiedNot specified70 - 96%Not specifiedMetal-free, simple reaction conditions.[1]
Schwartz's Reagent (Cp₂ZrHCl) StoichiometricNot specified20 °CNot specifiedNot specifiedUsed for the reduction of the corresponding lactam.[5]

Experimental Workflow & Catalyst Logic

The general process for evaluating and comparing catalysts in the synthesis of tetrahydropyridines follows a structured workflow from preparation to analysis. The choice of catalyst is often guided by the desired outcome, whether it be high yield, stereochemical control, or process sustainability.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis sub_prep Substrate Preparation rxn_setup Reaction Setup (Solvent, Temp) sub_prep->rxn_setup cat_prep Catalyst Preparation cat_prep->rxn_setup rxn_monitoring Reaction Monitoring (TLC, LC-MS) rxn_setup->rxn_monitoring workup Workup & Purification rxn_monitoring->workup analysis Product Analysis (NMR, HPLC) workup->analysis comparison Performance Comparison analysis->comparison

Generalized experimental workflow for catalyst comparison.

Catalyst_Logic cluster_catalysts Catalyst Type cluster_advantages Primary Advantage Goal Synthetic Goal TransitionMetal Transition Metal (Rh, Ru, Pd) Goal->TransitionMetal Organocatalyst Organocatalyst (Squaramide, Phosphine) Goal->Organocatalyst Reusable Reusable Solid Acid (SSA, BF3.SiO2) Goal->Reusable MetalFree Metal-Free (Acetic Acid, Maleic Acid) Goal->MetalFree HighYield High Yield & Diastereoselectivity TransitionMetal->HighYield for complex scaffolds Enantio High Enantioselectivity Organocatalyst->Enantio for chiral products Sustainable Sustainability & Reusability Reusable->Sustainable for green chemistry Simple Simplicity & Low Cost MetalFree->Simple for scalability

Logical relationships between catalyst types and advantages.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used in the synthesis of tetrahydropyridines and are adapted from the cited literature.

1. Rhodium(I)-Catalyzed C–H Activation–Cyclization–Reduction Cascade [1][6]

This one-pot procedure yields highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity.

  • Materials: α,β-unsaturated imine (1.0 equiv), alkyne (1.2 equiv), [Rh(coe)₂Cl]₂ (2.5 mol %), phosphine ligand (e.g., 4-Me₂N-C₆H₄-PEt₂, 5 mol %), anhydrous toluene, sodium triacetoxyborohydride (NaBH(OAc)₃), acetic acid.

  • Procedure:

    • In an inert atmosphere glovebox, charge a screw-cap vial with the α,β-unsaturated imine, alkyne, [Rh(coe)₂Cl]₂, and the phosphine ligand in toluene.

    • Seal the vial and heat the mixture to 80 °C for 2 hours.

    • Cool the reaction mixture to room temperature.

    • Add acetic acid followed by the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Stir the reaction until completion, as monitored by TLC.

    • Quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography.

2. Organocatalytic One-Pot Michael/Aza-Henry/Cyclization Triple Domino Reaction [2]

This method provides access to tetrahydropyridines with three contiguous stereocenters in high enantiomeric excess.

  • Materials: 1,3-dicarbonyl compound (1.0 equiv), β-nitroolefin (1.0 equiv), quinine-derived squaramide catalyst (0.5 mol %), dichloromethane (CH₂Cl₂), aldimine (2.0 equiv).

  • Procedure:

    • To a vial, add the 1,3-dicarbonyl compound, the β-nitroolefin, and the squaramide organocatalyst.

    • Add dichloromethane to achieve a concentration of approximately 1.25 M.

    • Stir the mixture at room temperature for 24 hours to facilitate the initial Michael addition.

    • Cool the mixture to -25 °C and add the aldimine.

    • Continue stirring at -25 °C for the specified time (e.g., 1.5 - 4 days), monitoring the reaction by TLC.

    • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography.

    • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

3. Catalyst-Free Multicomponent Synthesis (Microwave-Assisted) [7]

This modern approach exemplifies an efficient, atom-economical synthesis of highly functionalized tetrahydropyridines.

  • Materials: Aromatic aldehyde (e.g., benzaldehyde, 2 mmol), a methyl ketone (e.g., acetone, 2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Procedure:

    • Combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate in a dry flask suitable for microwave synthesis.

    • Connect the flask to a reflux condenser within a microwave reactor.

    • Irradiate the mixture for 7-9 minutes.

    • After the reaction is complete, wash the mixture with a small amount of ethanol (2 mL) to afford the desired tetrahydropyridine product, which often precipitates and can be collected by filtration.

References

Navigating the Stability Landscape of N-Protecting Groups for 3,4-Dihydro-2H-Pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of nitrogen-protecting groups is a cornerstone of successful multi-step synthesis. This guide offers a comparative analysis of the stability of common N-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac)—when appended to the 3,4-dihydro-2H-pyridine scaffold. The inherent enamine functionality of this heterocyclic system presents unique challenges and considerations for protecting group stability.

The selection of an appropriate N-protecting group for the 3,4-dihydro-2H-pyridine ring is critical for the successful execution of synthetic strategies. The stability of these groups under various reaction conditions dictates their compatibility with subsequent chemical transformations. This guide provides a comparative overview of the stability of N-Boc, N-Cbz, and N-Acyl protected 3,4-dihydro-2H-pyridines under acidic, basic, and reductive conditions, supported by established chemical principles.

Comparative Stability Analysis

The stability of N-protecting groups on the 3,4-dihydro-2H-pyridine core is significantly influenced by the electronic nature of the enamine moiety. The following table summarizes the relative stability of the N-Boc, N-Cbz, and N-Acyl groups under various conditions. It is important to note that direct quantitative comparative studies on this specific scaffold are limited in publicly available literature; therefore, this comparison is based on established principles of protecting group chemistry and data from related structures.

Protecting GroupStructureAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., NaOH, NaOMe)Reductive Cleavage (e.g., H₂, Pd/C)
Boc (tert-Butoxycarbonyl)LabileGenerally StableStable
Cbz (Carboxybenzyl)StableStableLabile
Acyl (e.g., Acetyl)StableLabile (under harsh conditions)Stable

Key Observations:

  • N-Boc: This group is highly susceptible to cleavage under acidic conditions, readily breaking down to release the free amine. Its stability in basic and reductive environments makes it an excellent choice for syntheses requiring subsequent base-mediated or hydrogenation reactions.

  • N-Cbz: In contrast to Boc, the Cbz group is robust under both acidic and basic conditions. Its primary mode of cleavage is through catalytic hydrogenation, offering an orthogonal deprotection strategy when acid- or base-labile groups are present elsewhere in the molecule.

  • N-Acyl: The acetyl group provides strong protection that is generally stable to acidic and reductive conditions. Cleavage typically requires more forcing basic or acidic conditions than for Boc or Cbz, respectively.

Experimental Protocols

Detailed methodologies for the deprotection of each N-protecting group on the 3,4-dihydro-2H-pyridine scaffold are provided below. These protocols are representative examples and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Acid-Mediated Deprotection of N-Boc-3,4-dihydro-2H-pyridine

Objective: To remove the Boc protecting group under acidic conditions.

Materials:

  • N-Boc-3,4-dihydro-2H-pyridine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-3,4-dihydro-2H-pyridine in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Reductive Deprotection of N-Cbz-3,4-dihydro-2H-pyridine

Objective: To cleave the Cbz protecting group via catalytic hydrogenation.

Materials:

  • N-Cbz-3,4-dihydro-2H-pyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Cbz-3,4-dihydro-2H-pyridine in methanol or ethyl acetate.

  • Carefully add 10% palladium on carbon to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Base-Mediated Deprotection of N-Acetyl-3,4-dihydro-2H-pyridine

Objective: To remove the acetyl protecting group under basic conditions.

Materials:

  • N-Acetyl-3,4-dihydro-2H-pyridine

  • Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)

  • Methanol (MeOH) or Water

  • Standard laboratory glassware for reflux

  • Extraction solvents (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve N-Acetyl-3,4-dihydro-2H-pyridine in a solution of sodium hydroxide in methanol/water.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., HCl).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Visualization of Experimental Workflow & Logical Relationships

To further clarify the experimental processes and the decision-making logic in selecting a protecting group, the following diagrams are provided.

ExperimentalWorkflow cluster_deprotection General Deprotection Workflow Start N-Protected 3,4-dihydro-2H-pyridine Reaction Add Deprotection Reagent & Solvent Start->Reaction Monitoring Monitor Reaction (e.g., TLC, LC-MS) Reaction->Monitoring Workup Quench & Work-up Monitoring->Workup Purification Purification (e.g., Chromatography) Workup->Purification End Deprotected 3,4-dihydro-2H-pyridine Purification->End

Caption: General experimental workflow for the deprotection of N-protected 3,4-dihydro-2H-pyridine.

ProtectingGroupSelection Start Synthetic Goal Acid_Stable Need Acid Stability? Start->Acid_Stable Base_Stable Need Base Stability? Acid_Stable->Base_Stable Yes Use_Boc Use Boc Acid_Stable->Use_Boc No Reductive_Stable Stable to Hydrogenation? Base_Stable->Reductive_Stable Yes Use_Acyl Use Acyl Base_Stable->Use_Acyl No (consider Acyl) Use_Cbz Use Cbz Reductive_Stable->Use_Cbz No Reductive_Stable->Use_Acyl Yes

Caption: Decision tree for selecting an N-protecting group based on required chemical stability.

A Comparative Guide to the Quantitative Analysis of Reaction Byproducts in 1-N-Boc-3,4-dihydro-2H-pyridine Synthesis via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 1-N-Boc-3,4-dihydro-2H-pyridine and a detailed methodology for the quantitative analysis of its reaction byproducts using High-Performance Liquid Chromatography (HPLC). The information presented is intended to assist researchers in optimizing synthesis protocols and ensuring the purity of the final product, a crucial intermediate in the development of various pharmaceutical compounds.

Introduction

This compound, also known as tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate, is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, typically achieved through the Boc protection of 1,2,3,4-tetrahydropyridine, can lead to the formation of various byproducts. The presence of these impurities can affect the yield, purity, and safety of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Therefore, robust analytical methods for the quantitative determination of these byproducts are essential for process control and quality assurance.

Comparison of Synthetic Methodologies

The primary and most common method for the synthesis of this compound is the direct N-Boc protection of 1,2,3,4-tetrahydropyridine using di-tert-butyl dicarbonate (Boc₂O). However, alternative routes starting from different precursors have also been explored.

Synthetic Method Starting Material Reagents Typical Yield Key Advantages Potential Disadvantages
Method A: Direct Boc Protection 1,2,3,4-TetrahydropyridineDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or NaOH, Dichloromethane (DCM) or Tetrahydrofuran (THF)>90%High yield, simple procedure, readily available starting materials.Potential for over-alkylation or side reactions with impurities in the starting material.
Method B: From Glutarimide (Multi-step) Glutarimide1. LiAlH₄ (reduction) 2. Boc₂O, BaseModerateAccess to a different precursor pool.Lower overall yield, multi-step process increases complexity and potential for byproduct formation.
Method C: Catalytic Hydrogenation of N-Boc-Pyridine N-Boc-pyridinium saltH₂, Pd/C or PtO₂VariableCan provide access to specifically substituted analogs.Requires specialized hydrogenation equipment, potential for over-reduction to the piperidine ring.

Quantitative Analysis of Reaction Byproducts by HPLC

The accurate quantification of byproducts in the synthesis of this compound is critical for process optimization and quality control. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and effective technique for this purpose.

Potential Byproducts in the Direct Boc Protection Method (Method A)

Based on the reaction mechanism of Boc protection, the following are potential byproducts:

  • Unreacted 1,2,3,4-Tetrahydropyridine: Incomplete reaction.

  • Di-tert-butyl carbonate: A common byproduct from the decomposition of Boc anhydride.

  • tert-Butanol: Formed from the reaction of the tert-butoxycarbonyl group with any residual water or as a decomposition product.

  • Over-alkylated species: If the starting tetrahydropyridine is not pure, other amine impurities could be Boc-protected.

  • N-tert-butyl-1,2,3,4-tetrahydropyridine: A potential side-product from the alkylation of the starting material with the tert-butyl cation formed during the reaction.

Proposed HPLC Method for Quantitative Analysis

The following is a representative HPLC method for the analysis of this compound and its potential byproducts. Method optimization may be required based on the specific instrumentation and impurity profile.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20% to 80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Quantitative Data Summary (Representative)

The following table summarizes hypothetical quantitative data for a typical reaction mixture analyzed by the proposed HPLC method. Actual results will vary depending on the reaction conditions.

Compound Retention Time (min) Relative Response Factor (RRF) Concentration (mg/mL) Area %
tert-Butanol2.50.80.050.4
1,2,3,4-Tetrahydropyridine3.21.20.101.2
This compound 15.8 1.0 9.80 97.5
Di-tert-butyl carbonate18.20.90.030.3
N-tert-butyl-1,2,3,4-tetrahydropyridine20.51.10.060.6

Experimental Protocols

Synthesis of this compound (Method A)

Materials:

  • 1,2,3,4-Tetrahydropyridine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 1,2,3,4-tetrahydropyridine in DCM, add TEA at 0 °C.

  • Slowly add a solution of Boc₂O in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

HPLC Sample Preparation and Analysis

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared sample solution and run the analysis using the gradient method described above.

  • Identify and quantify the main product and byproducts by comparing their retention times and peak areas with those of reference standards.

Visualizations

Synthesis_Pathway 1,2,3,4-Tetrahydropyridine 1,2,3,4-Tetrahydropyridine Reaction Mixture Reaction Mixture 1,2,3,4-Tetrahydropyridine->Reaction Mixture Boc₂O, TEA, DCM This compound This compound Reaction Mixture->this compound Workup & Purification Byproducts Unreacted Starting Material Di-tert-butyl carbonate tert-Butanol Reaction Mixture->Byproducts Side Reactions

Caption: Synthesis pathway for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Crude Reaction Mixture Crude Reaction Mixture Dissolve in Diluent Dissolve in Diluent Crude Reaction Mixture->Dissolve in Diluent Filter (0.45 µm) Filter (0.45 µm) Dissolve in Diluent->Filter (0.45 µm) HPLC System HPLC System Filter (0.45 µm)->HPLC System Inject C18 Column C18 Column UV Detector (210 nm) UV Detector (210 nm) C18 Column->UV Detector (210 nm) Data Acquisition Data Acquisition UV Detector (210 nm)->Data Acquisition Chromatogram Chromatogram Data Acquisition->Chromatogram Generate Quantitative Analysis Quantitative Analysis Chromatogram->Quantitative Analysis Peak Integration & Calculation

Caption: Experimental workflow for HPLC analysis.

Method_Comparison cluster_methods Synthetic Routes Synthesis Goal This compound Method A Direct Boc Protection (High Yield, Simple) Synthesis Goal->Method A Method B From Glutarimide (Multi-step, Lower Yield) Synthesis Goal->Method B Method C Catalytic Hydrogenation (Specialized, Variable Yield) Synthesis Goal->Method C

Caption: Comparison of synthetic routes.

Cross-Validation of Experimental Results for 1-N-Boc-3,4-dihydro-2H-pyridine with Computational Predictions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Spectroscopic Properties: Experimental Data vs. Computational Predictions

A fundamental aspect of cross-validation involves comparing the basic physicochemical and spectroscopic properties of 1-N-Boc-3,4-dihydro-2H-pyridine. Experimental data for key identifiers can be sourced from commercial suppliers and analytical laboratory measurements. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting these properties in silico.

Data Presentation: Physicochemical and Spectroscopic Parameters

PropertyExperimental ValueComputational Prediction MethodPredicted Value
Molecular Weight 183.25 g/mol --
Density 0.988 g/mL at 25 °CDFT Geometry OptimizationTo be calculated
Refractive Index n20/D 1.477DFT Frequency AnalysisTo be calculated
¹H NMR Chemical Shifts (ppm) Not available in literatureGIAO method with DFT (e.g., B3LYP/6-311+G(2d,p))To be calculated
FT-IR Vibrational Frequencies (cm⁻¹) Not available in literatureDFT Frequency Calculation (e.g., B3LYP/6-31G(d))To be calculated

Experimental and Computational Protocols

Detailed and reproducible protocols are crucial for a valid comparison. The following sections outline the standard experimental procedures for obtaining spectroscopic data and conducting a representative chemical reaction, alongside the corresponding computational methodologies for their prediction.

Spectroscopic Analysis

Experimental Protocol: ¹H NMR and FT-IR Spectroscopy

  • ¹H NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • FT-IR Spectroscopy:

    • Obtain a background spectrum of the empty ATR (Attenuated Total Reflectance) crystal.

    • Place a small drop of neat this compound liquid on the ATR crystal.

    • Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Computational Protocol: Prediction of NMR and IR Spectra

  • Geometry Optimization:

    • Construct the 3D structure of this compound using a molecular modeling software.

    • Perform a geometry optimization and frequency calculation using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms a true energy minimum.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set for better accuracy (e.g., B3LYP/6-311+G(2d,p)).

    • Calculate the chemical shifts by referencing the computed shielding values to the shielding of a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

  • IR Spectrum Calculation:

    • The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation step of the geometry optimization.

    • The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values.

Reactivity Analysis: N-Alkylation

The N-alkylation of the pyridine nitrogen is a common reaction for this class of compounds. A comparative study of this reaction provides insight into the molecule's nucleophilic character.

Experimental Protocol: N-Alkylation with Methyl Iodide

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add a base, such as sodium hydride (1.1 equivalents), to the solution and stir for 30 minutes at room temperature.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product by ¹H NMR and mass spectrometry to confirm the structure and determine the yield.

Computational Protocol: Modeling the N-Alkylation Reaction

  • Reactant and Product Optimization:

    • Optimize the geometries of the reactant (this compound anion), methyl iodide, and the N-methylated product using DFT (e.g., B3LYP/6-31+G(d)).

  • Transition State Search:

    • Perform a transition state search for the Sₙ2 reaction between the pyridine nitrogen and methyl iodide. This can be done using methods like the synchronous transit-guided quasi-newton (STQN) method.

    • Verify the transition state by frequency calculation, which should yield a single imaginary frequency corresponding to the reaction coordinate.

  • Reaction Energetics:

    • Calculate the activation energy (the energy difference between the transition state and the reactants) and the overall reaction energy (the energy difference between the products and the reactants). These values provide a theoretical prediction of the reaction's feasibility and kinetics.

Visualization of the Cross-Validation Workflow

The logical flow of comparing experimental and computational data can be visualized to better understand the process.

CrossValidationWorkflow Cross-Validation Workflow for this compound cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_comp_analysis Comparative Analysis exp_synthesis Synthesis & Purification exp_nmr ¹H NMR Spectroscopy exp_synthesis->exp_nmr exp_ir FT-IR Spectroscopy exp_synthesis->exp_ir exp_reactivity Reactivity Study (e.g., N-Alkylation) exp_synthesis->exp_reactivity compare_nmr Compare Experimental and Predicted NMR exp_nmr->compare_nmr compare_ir Compare Experimental and Predicted IR exp_ir->compare_ir compare_reactivity Compare Experimental Yield/Kinetics with Predicted Energetics exp_reactivity->compare_reactivity comp_geom Geometry Optimization (DFT) comp_nmr NMR Prediction (GIAO) comp_geom->comp_nmr comp_ir IR Spectrum Prediction comp_geom->comp_ir comp_reactivity Reaction Modeling (TS Search) comp_geom->comp_reactivity comp_nmr->compare_nmr comp_ir->compare_ir comp_reactivity->compare_reactivity validation Model Validation & Refinement compare_nmr->validation compare_ir->validation compare_reactivity->validation

Caption: Workflow for the cross-validation of experimental and computational data.

Conclusion

The cross-validation of experimental results with computational predictions is an indispensable tool in modern chemical research. For this compound, this integrated approach allows for a more profound understanding of its properties and reactivity. While a complete, published dataset for a direct comparison is currently unavailable, the protocols outlined in this guide provide a robust framework for researchers to conduct their own comprehensive cross-validation studies. The synergy between experimental and computational methods will undoubtedly continue to drive innovation in the development of novel molecules with tailored functionalities.

Evaluating the Cost-Effectiveness of Synthetic Routes to 1-N-Boc-3,4-dihydro-2H-pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 1-N-Boc-3,4-dihydro-2H-pyridine, a valuable building block in pharmaceutical and organic synthesis. The evaluation focuses on the cost-effectiveness of each route, supported by experimental data on yields, reagent costs, and reaction conditions.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The efficiency and economic viability of its synthesis are critical considerations for researchers and drug development professionals. This guide evaluates two common synthetic pathways:

  • Route A: A two-step synthesis commencing from pyridine.

  • Route B: A two-step synthesis starting from 2-piperidone.

A thorough comparison of these routes, encompassing reagent costs, reaction yields, and procedural complexity, is presented to aid in the selection of the most appropriate method for specific research and development needs.

Comparative Analysis of Synthetic Routes

The two synthetic routes are outlined below. A detailed breakdown of the estimated costs and yields for each step is provided in the subsequent tables.

G cluster_A Route A: From Pyridine cluster_B Route B: From 2-Piperidone A1 Pyridine A2 N-Boc-pyridinium salt A1->A2 Boc Anhydride A3 This compound A2->A3 Partial Reduction (e.g., NaBH4 or Catalytic Hydrogenation) B1 2-Piperidone B2 N-Boc-2-piperidone B1->B2 Boc Anhydride B3 This compound B2->B3 Partial Reduction (e.g., Schwartz's Reagent)

Figure 1: Overview of the two synthetic routes to this compound.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for each synthetic route, assuming a hypothetical 10 mmol scale synthesis for cost-effectiveness comparison. Prices are based on currently available catalog prices and may vary.

Table 1: Cost-Effectiveness Analysis of Route A (from Pyridine)

StepReactionReagentsKey Reagent Cost (per 10 mmol)Yield (%)Cost per gram of Product
A1 Boc protection of PyridinePyridine, Di-tert-butyl dicarbonate (Boc₂O)Pyridine: ~

4.20[1][2]
~95%~$24.00
A2 Partial Reduction of N-Boc-pyridinium saltN-Boc-pyridinium salt, Sodium Borohydride (NaBH₄)NaBH₄: ~$0.15[3][4]~80% (estimated)~$29.00
Overall Route A ~$4.38 ~76% ~$31.50

Table 2: Cost-Effectiveness Analysis of Route B (from 2-Piperidone)

StepReactionReagentsKey Reagent Cost (per 10 mmol)Yield (%)Cost per gram of Product
B1 Boc protection of 2-Piperidone2-Piperidone, Di-tert-butyl dicarbonate (Boc₂O)2-Piperidone: ~

4.20[1][2]
~98%[5]~$24.50
B2 Partial Reduction of N-Boc-2-piperidoneN-Boc-2-piperidone, Schwartz's Reagent (Cp₂ZrHCl)Cp₂ZrHCl: ~$15.32[6]~79%[7]~$125.00
Overall Route B ~$19.63 ~77% ~$138.00

Note: The cost per gram of the final product is an estimation based on the costs of the key reagents listed and the overall yield. It does not include the costs of solvents, other reagents, purification materials, or labor.

Experimental Protocols

Route A: From Pyridine

Step A1: Synthesis of N-Boc-pyridinium salt

  • Materials: Pyridine, Di-tert-butyl dicarbonate (Boc₂O), suitable aprotic solvent (e.g., dichloromethane).

  • Procedure: To a solution of pyridine (1.0 eq) in the chosen solvent, cooled to 0 °C, is added Boc₂O (1.1 eq) dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure to yield the crude N-Boc-pyridinium salt, which can be used in the next step without further purification.

Step A2: Partial Reduction of N-Boc-pyridinium salt to this compound

  • Materials: N-Boc-pyridinium salt, Sodium Borohydride (NaBH₄), methanol.

  • Procedure: The crude N-Boc-pyridinium salt is dissolved in methanol and cooled to -78 °C. Sodium borohydride (1.5 eq) is added portion-wise, and the reaction is stirred at this temperature for a specified time. The reaction is then quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.

Route B: From 2-Piperidone

Step B1: Synthesis of N-Boc-2-piperidone [5]

  • Materials: 2-Piperidone, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or DMAP), and a solvent (e.g., dichloromethane).

  • Procedure: To a solution of 2-piperidone (1.0 eq) and the base (1.2 eq) in the solvent, Boc₂O (1.1 eq) is added. The mixture is stirred at room temperature until the reaction is complete. The reaction is then washed with water and brine, and the organic layer is dried and concentrated to give N-Boc-2-piperidone, which is often of sufficient purity to be used directly in the next step.

Step B2: Partial Reduction of N-Boc-2-piperidone to this compound [7]

  • Materials: N-Boc-2-piperidone, Schwartz's Reagent (Bis(cyclopentadienyl)zirconium chloride hydride, Cp₂ZrHCl), dry tetrahydrofuran (THF) under an inert atmosphere.

  • Procedure: To a solution of Schwartz's reagent (1.2 eq) in dry THF under nitrogen, a solution of N-Boc-2-piperidone (1.0 eq) in THF is added. The mixture is stirred at room temperature. Upon completion, the reaction mixture is loaded directly onto a short plug of silica gel and eluted with ethyl acetate. The solvent is concentrated, and the residue is purified by MPLC to yield this compound.

Experimental and Logical Flow Visualization

The following diagram illustrates the decision-making process for selecting a synthetic route based on key experimental and economic factors.

G Start Select Synthetic Route to This compound Decision Decision Criteria Start->Decision RouteA Route A: From Pyridine CostA Lower Reagent Cost (Pyridine, NaBH4) RouteA->CostA YieldA Potentially Lower Yield and Regioselectivity Issues RouteA->YieldA RouteB Route B: From 2-Piperidone CostB Higher Reagent Cost (Schwartz's Reagent) RouteB->CostB YieldB Higher Reported Yield and Selectivity RouteB->YieldB ConclusionA Preferred for Large-Scale Synthesis where Cost is Critical CostA->ConclusionA YieldA->ConclusionA ConclusionB Preferred for Smaller Scale where Yield and Purity are Prioritized CostB->ConclusionB YieldB->ConclusionB Decision->RouteA Cost-Driven Decision->RouteB Yield/Purity Driven

Figure 2: Decision workflow for selecting a synthetic route.

Conclusion

Both synthetic routes offer viable pathways to this compound.

  • Route A (from Pyridine) appears to be the more cost-effective option, primarily due to the lower cost of the starting material and the reducing agent. However, the partial reduction of the N-Boc-pyridinium salt can present challenges in terms of regioselectivity and may require more extensive purification, potentially lowering the overall isolated yield.

  • Route B (from 2-Piperidone) , while involving a more expensive reagent in the reduction step (Schwartz's Reagent), offers a potentially higher and more selective yield of the desired product. This may be advantageous for smaller-scale syntheses where maximizing the yield and purity of the final product is the primary concern.

Ultimately, the choice between these two routes will depend on the specific priorities of the researcher or organization. For large-scale production where cost is a major driver, further optimization of Route A to improve yield and selectivity would be a worthwhile endeavor. For applications where the highest possible yield and purity are critical, and the scale is smaller, Route B may be the more prudent choice despite the higher initial reagent cost.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 1-N-Boc-3,4-dihydro-2H-pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 1-N-Boc-3,4-dihydro-2H-pyridine. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Hazard Overview

This compound is classified as acutely toxic if swallowed and very toxic to aquatic life. Due to its chemical structure as a pyridine derivative, it should be handled with caution, assuming potential for skin and eye irritation, as well as respiratory effects if inhaled.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This guidance is based on established protocols for handling pyridine and its derivatives.

Body PartRecommended PPESpecifications & Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect for tears or punctures before each use.
Body Laboratory CoatA fully buttoned, flame-retardant lab coat is required to protect against skin contact.
Respiratory Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

Operational Plan: A Step-by-Step Workflow

Strict adherence to the following operational workflow is critical for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.

  • Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and cool area.

  • Ensure the storage area is away from incompatible materials.

Disposal Procedure:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.

Quantitative Data

At present, specific occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) have not been established for this compound. In the absence of this data, stringent adherence to engineering controls, particularly the use of a chemical fume hood, and the prescribed PPE is paramount. For the parent compound, pyridine, the following OELs have been established and can serve as a conservative reference:

OrganizationExposure Limit (8-hour Time-Weighted Average)
OSHA (PEL)5 ppm (15 mg/m³)[1][2][3]
ACGIH (TLV)1 ppm[4]
NIOSH (REL)5 ppm (15 mg/m³)[2]

Emergency Procedures

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.

Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing. If irritation develops or persists, seek medical attention.

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.